Abltide
Description
Structure
2D Structure
Properties
Molecular Formula |
C60H93N15O15 |
|---|---|
Molecular Weight |
1264.5 g/mol |
IUPAC Name |
(4S)-4-[[2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C60H93N15O15/c1-7-33(2)49(74-52(82)36(5)67-55(85)43(25-26-48(78)79)70-47(77)32-65-54(84)42(19-12-14-28-62)71-53(83)41(63)18-11-13-27-61)59(89)73-45(31-39-21-23-40(76)24-22-39)57(87)68-35(4)51(81)69-37(6)60(90)75-29-15-20-46(75)58(88)72-44(30-38-16-9-8-10-17-38)56(86)66-34(3)50(64)80/h8-10,16-17,21-24,33-37,41-46,49,76H,7,11-15,18-20,25-32,61-63H2,1-6H3,(H2,64,80)(H,65,84)(H,66,86)(H,67,85)(H,68,87)(H,69,81)(H,70,77)(H,71,83)(H,72,88)(H,73,89)(H,74,82)(H,78,79)/t33-,34-,35-,36-,37-,41-,42-,43-,44-,45-,46-,49-/m0/s1 |
InChI Key |
WOEYLBHGXWOZOC-VHCTZGMQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Foundational & Exploratory
Abltide as a Substrate for c-Abl Kinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Abl (Abelson murine leukemia viral oncogene homolog 1) kinase is a non-receptor tyrosine kinase that plays a pivotal role in a variety of cellular processes, including cell growth, proliferation, differentiation, adhesion, migration, and stress responses.[1][2] Dysregulation of c-Abl activity is implicated in several human diseases, most notably in chronic myeloid leukemia (CML), where the formation of the Bcr-Abl fusion protein results in a constitutively active kinase.[1] Consequently, c-Abl is a significant target for therapeutic intervention.
Abltide is a synthetic peptide that serves as an optimal substrate for the c-Abl kinase.[1] Its sequence is derived from the C-terminus of the c-Abl protein itself.[3] Due to its high affinity and specificity for c-Abl, this compound is widely utilized in in vitro kinase assays to determine the enzymatic activity of c-Abl and to screen for potential inhibitors. This technical guide provides an in-depth overview of this compound as a substrate for c-Abl kinase, including its biochemical properties, detailed experimental protocols for its use in various assay formats, and a summary of key quantitative data.
This compound: The Peptide Substrate
The amino acid sequence of this compound can vary slightly between different commercial suppliers, but the most commonly cited sequences are:
The core recognition motif for c-Abl phosphorylation is centered around the tyrosine (Y) residue.
Quantitative Data
The following tables summarize key quantitative parameters for the interaction of this compound with c-Abl kinase and the inhibitory effects of imatinib, a well-characterized c-Abl inhibitor, determined using this compound-based assays.
Table 1: Kinetic Parameters of c-Abl Kinase with this compound Substrate
| Parameter | Value | Conditions | Reference |
| Km | 4 µM - 21 µM | Varies by study | [8] |
| KD | 69.9 ± 13.0 µM | Nanopore tweezer analysis | [9] |
Table 2: IC50 Values of Imatinib against c-Abl Kinase using this compound-based Assays
| Inhibitor | IC50 | Assay Conditions | Reference |
| Imatinib | 0.3 µM | BacKin assay | [8] |
| Imatinib | 0.4 µM | IMAP assay with this compound substrate | [10] |
| Imatinib | 0.6 µM | Cell-free assay | [1] |
| Imatinib | 28.91 nM | ABL (T315I) Kinase Assay with 5µM ATP | [11] |
Experimental Protocols
A variety of assay formats can be employed to measure the phosphorylation of this compound by c-Abl kinase. Below are detailed methodologies for three common approaches.
Luminescence-Based Kinase Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant c-Abl enzyme
-
This compound peptide
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare the Kinase Reaction:
-
In a well of a microplate, combine the kinase assay buffer, recombinant c-Abl enzyme, and the test compound (inhibitor) at the desired concentrations.
-
-
Initiate the Reaction:
-
Add a mixture of this compound and ATP to the well to start the kinase reaction. Final concentrations are typically in the range of 0.2 µg/µl this compound and 5 µM ATP.
-
-
Incubation:
-
Incubate the reaction at room temperature for 60 minutes.
-
-
Stop the Reaction and Deplete ATP:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Generate Luminescent Signal:
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Detection:
-
Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the amount of ADP generated and thus to the kinase activity.
-
Radiometric Kinase Assay ([γ-³³P]-ATP)
This classic method measures the direct incorporation of a radiolabeled phosphate from ATP onto the this compound substrate.
Materials:
-
Recombinant c-Abl enzyme
-
This compound peptide (e.g., EAIYAAPFAKKK)
-
Kinase Reaction Buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate)
-
[γ-³³P]-ATP
-
Phosphoric acid (0.5% and 0.425%)
-
Methanol
-
Filter paper (e.g., P81 phosphocellulose paper)
-
Scintillation counter
Procedure:
-
Prepare the Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase reaction buffer, recombinant c-Abl enzyme, and 50 µM this compound.
-
-
Initiate the Reaction:
-
Add a mixture of MgAcetate and [γ-³³P]-ATP to start the reaction.
-
-
Incubation:
-
Incubate the reaction mixture for 40 minutes at room temperature.
-
-
Stop the Reaction:
-
Stop the reaction by adding phosphoric acid to a final concentration of 0.5%.
-
-
Capture the Phosphorylated Substrate:
-
Spot an aliquot of the reaction mixture onto a filter paper.
-
-
Washing:
-
Wash the filter paper four times for 4 minutes each in 0.425% phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Perform a final wash with methanol.
-
-
Detection:
-
Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Fluorescence-Based Kinase Assay (TAMRA-Abltide)
This assay often utilizes a fluorescently labeled this compound (e.g., TAMRA-Abltide) and can be adapted to various detection methods, such as fluorescence polarization or mobility shift assays.
Materials:
-
Recombinant c-Abl enzyme
-
TAMRA-labeled this compound (e.g., 5-TAMRA-KKGEAIYAAPFA-NH2)
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Detection system (e.g., fluorescence polarization plate reader or gel electrophoresis equipment)
Procedure (Example using Fluorescence Polarization):
-
Prepare the Kinase Reaction:
-
In a suitable microplate (e.g., black, low-binding), combine the kinase assay buffer, recombinant c-Abl enzyme, and the test compound.
-
-
Initiate the Reaction:
-
Add a mixture of TAMRA-Abltide and ATP to start the reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Stop the Reaction (Optional):
-
The reaction can be stopped by adding a solution containing EDTA.
-
-
Detection:
-
Measure the fluorescence polarization of the sample. Phosphorylation of the TAMRA-Abltide will result in a change in its molecular weight and shape, leading to a change in the fluorescence polarization signal.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving c-Abl and a typical experimental workflow for a c-Abl kinase assay.
Caption: Overview of c-Abl signaling pathways.
Caption: General workflow for a c-Abl kinase assay.
Caption: Logical relationship of components in a c-Abl kinase assay.
Conclusion
This compound is an indispensable tool for the in vitro study of c-Abl kinase activity. Its high affinity and specificity make it an ideal substrate for a variety of assay formats, enabling robust and reproducible measurements of enzyme kinetics and inhibitor potency. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers and drug development professionals working on the c-Abl kinase and its role in health and disease. The continued use of this compound in these assays will undoubtedly contribute to the development of novel and more effective therapies targeting c-Abl-driven pathologies.
References
- 1. Oxidative Stress, DNA Damage, and c-Abl Signaling: At the Crossroad in Neurodegenerative Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Defying c-Abl signaling circuits through small allosteric compounds [frontiersin.org]
- 3. Modulation of the F-actin cytoskeleton by c-Abl tyrosine kinase in cell spreading and neurite extension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Caspase-Dependent Cleavage of c-Abl Contributes to Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Role of c-Abl Tyrosine Kinase in Brain and Its Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The c-Abl tyrosine kinase regulates actin remodeling at the immune synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
Abltide in Chronic Myeloid Leukemia Research: A Substrate-Centric Approach to Overcoming Drug Resistance
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm driven by the constitutively active Bcr-Abl tyrosine kinase. While ATP-competitive tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, the emergence of drug resistance, particularly through mutations like the T315I "gatekeeper" mutation, necessitates the development of novel therapeutic strategies. This technical guide explores the burgeoning field of substrate-competitive inhibition of Bcr-Abl, with a focus on Abltide, the optimal substrate peptide for the Abl kinase. By leveraging the unique properties of this compound, researchers are designing a new class of inhibitors that target the substrate-binding site of Bcr-Abl, offering a promising avenue to circumvent conventional TKI resistance. This document provides an in-depth overview of the core concepts, experimental methodologies, and preclinical data related to this compound-based Bcr-Abl inhibitors.
The Bcr-Abl Oncogene and the Challenge of TKI Resistance
The hallmark of CML is the Philadelphia chromosome, resulting from a reciprocal translocation between chromosomes 9 and 22, which creates the BCR-ABL fusion gene.[1] The resulting Bcr-Abl protein is a constitutively active tyrosine kinase that drives uncontrolled proliferation of hematopoietic cells through the phosphorylation of various downstream substrates.[2]
First and second-generation TKIs, such as imatinib, dasatinib, and nilotinib, function by competing with ATP for its binding pocket on the Bcr-Abl kinase domain, thereby inhibiting its activity.[2][3] However, clinical resistance remains a significant challenge, with point mutations in the kinase domain being a primary cause. The T315I mutation, in particular, confers resistance to most clinically available TKIs by sterically hindering drug binding in the ATP pocket.[4]
This compound: The Optimal Substrate and a Template for Inhibition
This compound is a synthetic peptide that represents the optimal substrate for the Abl kinase.[1] Its sequence is specifically recognized and phosphorylated by the kinase. The central insight in this research area is that molecules designed to mimic this compound can act as substrate-competitive inhibitors, binding to the substrate-binding site of Bcr-Abl and preventing the phosphorylation of its natural downstream targets. This approach offers a distinct mechanism of action compared to ATP-competitive TKIs and holds the potential to be effective against mutants that confer resistance to those agents.[1]
Interestingly, research has shown that this compound itself exhibits inhibitory activity against Abl kinase at low micromolar concentrations (IC50: 5.7 μM), and its phosphorylated form has similar activity.[1] This suggests that the peptide can occupy the substrate-binding site and prevent further kinase activity.
Engineering this compound-Based Inhibitors with the Cyclotide Scaffold
To translate the concept of this compound-based inhibition into a viable therapeutic strategy, researchers have utilized the cyclotide scaffold, specifically MCoTI-II (Momordica cochinchinensis trypsin inhibitor-II). Cyclotides are exceptionally stable, disulfide-rich peptides that are resistant to proteolysis.[5] The MCoTI-II scaffold provides a robust framework onto which sequences derived from this compound can be grafted.[1] These engineered peptides, referred to as MTAbl peptides, have been designed to target the substrate-binding site of Bcr-Abl.
Quantitative Data: In Vitro Inhibition of Bcr-Abl
A series of MTAbl peptides have been synthesized and evaluated for their ability to inhibit wild-type Abl kinase and the drug-resistant T315I mutant. The inhibitory activity is typically quantified by determining the half-maximal inhibitory concentration (IC50).
| Peptide/Compound | Target | IC50 (μM) |
| This compound | Wild-type Abl | 5.7 |
| Imatinib | Wild-type Abl | 0.3 |
| Imatinib | [T315I]Abl | > 256 |
| MTAbl13 | Wild-type Abl | 1.3 |
| MTAbl13 | [T315I]Abl | 12.2 |
| MTAbl14 (phosphorylated MTAbl13) | Wild-type Abl | 2.6 |
Data sourced from Huang et al. (2015).[6]
These data demonstrate that engineered cyclotides incorporating this compound sequences can effectively inhibit both wild-type and the T315I mutant of the Abl kinase in the low micromolar range.[1][6]
Experimental Protocols
BacKin Assay for Kinase Inhibition
The BacKin assay is a novel, non-radioactive, and cost-effective method for measuring kinase activity and inhibition using bacterial surface display and flow cytometry.[7][8][9]
Methodology:
-
Substrate Display: The this compound substrate is genetically fused to a scaffold protein (e.g., eCPX) and expressed on the surface of E. coli.[7][8]
-
Kinase Reaction: The bacteria displaying this compound are incubated with the Bcr-Abl kinase and ATP, leading to the phosphorylation of the surface-displayed substrate.[7][8]
-
Fluorescent Labeling: The phosphorylated this compound is then labeled with a biotinylated anti-phosphotyrosine antibody, followed by incubation with streptavidin conjugated to a fluorescent molecule (e.g., phycoerythrin).[7][8]
-
Flow Cytometry Analysis: The fluorescence of the bacterial cells is quantified using flow cytometry. The intensity of the fluorescence is proportional to the extent of substrate phosphorylation and thus, the kinase activity.[7][8]
-
Inhibition Measurement: To measure the inhibitory activity of compounds like MTAbl peptides, the assay is performed in the presence of varying concentrations of the inhibitor, and the reduction in fluorescence is measured to determine the IC50 value.[8]
Serum Stability Assay
The stability of peptide-based therapeutics in human serum is a critical parameter for their potential clinical application.
Methodology:
-
Incubation: The MTAbl peptides are incubated in 100% human serum at 37°C for various time points (e.g., up to 24 hours).[10]
-
Protease Inactivation: At each time point, an aliquot is taken, and the proteolytic activity is quenched, typically by the addition of an acid like trichloroacetic acid.[11]
-
Analysis: The amount of remaining intact peptide is quantified by reverse-phase high-performance liquid chromatography (RP-HPLC).[10][11]
Results Summary:
| Peptide | % Remaining after 24h in Human Serum |
| This compound | < 5% |
| MCoTI-II | ~75% |
| MTAbl06 | > 75% |
| MTAbl07 | > 75% |
| MTAbl09 | > 90% |
| MTAbl13 | > 95% |
Data sourced from Huang et al. (2015) via ResearchGate.[10]
The results indicate that while the linear this compound is rapidly degraded, the MTAbl peptides based on the MCoTI-II scaffold are highly stable in human serum.[10]
Cell Internalization Assay
For an inhibitor of an intracellular target like Bcr-Abl to be effective, it must be able to penetrate the cell membrane.
Methodology:
-
Fluorescent Labeling: The cyclotide peptides are conjugated to a fluorescent dye (e.g., Alexa Fluor 488).
-
Cell Incubation: Adherent cancer cell lines (e.g., HeLa cells) are incubated with the fluorescently labeled peptides for a defined period (e.g., 1 hour) at 37°C.[12]
-
Washing and Harvesting: The cells are washed to remove non-internalized peptides and then harvested.[12]
-
Flow Cytometry: The mean fluorescence of the cells is measured by flow cytometry to quantify the amount of internalized peptide.[12] An impermeable fluorescent quencher like trypan blue can be used to distinguish between membrane-bound and truly internalized peptides.
-
Confocal Microscopy: This technique can be used to visualize the subcellular localization of the internalized peptides.
Studies have shown that MCoTI-II and its derivatives enter cells through an energy-dependent process, likely involving multiple endocytic pathways.[13][14] Further engineering of the MCoTI-II scaffold has been shown to improve its cell penetration efficiency.[12]
Signaling Pathways and Mechanisms of Action
The constitutive kinase activity of Bcr-Abl leads to the activation of several downstream signaling pathways that are crucial for the malignant phenotype in CML, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[15][16] Key substrates that are phosphorylated by Bcr-Abl include CrkL and STAT5, and the phosphorylation status of these proteins is often used as a biomarker for Bcr-Abl activity.[15][17]
This compound-based substrate-competitive inhibitors are designed to block the initial step in these cascades: the phosphorylation of direct Bcr-Abl substrates.
Caption: Bcr-Abl signaling pathway and the mechanism of this compound-based inhibitors.
The diagram above illustrates how Bcr-Abl utilizes ATP to phosphorylate downstream substrates like CrkL and STAT5, leading to pro-proliferative and anti-apoptotic signaling. This compound-based inhibitors act by competitively binding to the substrate-binding site on Bcr-Abl, thereby preventing the phosphorylation of these key signaling molecules.
Conclusion and Future Directions
The use of this compound as a template for designing substrate-competitive inhibitors of Bcr-Abl represents a rational and promising strategy to combat TKI resistance in CML. The development of MTAbl peptides, which demonstrate potent inhibition of both wild-type and the T315I mutant Bcr-Abl, coupled with their high serum stability, underscores the potential of this approach. Future research will likely focus on optimizing the cell permeability and pharmacokinetic properties of these engineered cyclotides to translate these encouraging preclinical findings into viable therapeutic candidates. The principles outlined in this guide provide a solid foundation for researchers and drug developers to further explore and advance this innovative area of CML therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Ins and Outs of Bcr-Abl Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. A Novel Quantitative Kinase Assay Using Bacterial Surface Display and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Quantitative Kinase Assay Using Bacterial Surface Display and Flow Cytometry | PLOS One [journals.plos.org]
- 9. A novel quantitative kinase assay using bacterial surface display and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of the cyclotide framework to improve cell penetration properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular uptake of cyclotide MCoTI-I follows multiple endocytic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
Unveiling the Function of Abl Tyrosine Kinase with Abltide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of the Abltide peptide in elucidating the function of the Abelson (Abl) tyrosine kinase. Abl kinase is a key regulator of diverse cellular processes, and its aberrant activity is a hallmark of several cancers, most notably Chronic Myeloid Leukemia (CML). This compound, a synthetic peptide substrate, has become an indispensable tool for studying Abl kinase activity, dissecting its signaling pathways, and screening for potent inhibitors. This document provides a comprehensive overview of the methodologies, quantitative data, and signaling networks associated with the use of this compound in Abl kinase research.
Introduction to Abl Tyrosine Kinase and this compound
The c-Abl proto-oncogene encodes a non-receptor tyrosine kinase involved in cell differentiation, division, adhesion, and stress responses[1]. The activity of c-Abl is tightly regulated by its SH3 domain; deletion of this domain can lead to oncogenic transformation[1]. In CML, a chromosomal translocation results in the fusion of the breakpoint cluster region (BCR) gene with the ABL1 gene, creating the constitutively active BCR-ABL oncoprotein[2][3]. This aberrant kinase activity drives the hyperproliferation of leukemia cells[3].
This compound is a synthetic peptide (EAIYAAPFAKKK) that serves as a specific and optimal substrate for Abl family kinases[4][5][6]. Its sequence was identified through the screening of a peptide library to find the consensus motif for Abl kinase recognition[7]. The tyrosine residue within the this compound sequence is efficiently phosphorylated by Abl kinase, making it an ideal tool for in vitro and in cell-based assays to measure kinase activity[5][6].
Quantitative Analysis of Abl Kinase Activity Using this compound
This compound-based assays are frequently employed to quantify Abl kinase activity and to determine the potency of inhibitors. The following tables summarize key quantitative data derived from such studies.
Table 1: Inhibitory Activity against Abl Kinase
| Compound | Target | IC50 (µM) | Assay Notes |
| This compound | Abl kinase | 5.7 | Measured using the BacKin assay, demonstrating that the substrate can also act as an inhibitor.[7][8] |
| Phosphorylated this compound | Abl kinase | Similar to non-phosphorylated this compound | Suggests that the phosphorylated product can also bind to the kinase and inhibit its activity.[7] |
| Imatinib | Abl kinase | ~0.3 | Determined using the BacKin assay with this compound as the substrate.[9] |
| MTAbl13 | Abl kinase | 1.3 | A cyclotide-grafted peptide derived from this compound.[9] |
| MTAbl14 (phosphorylated MTAbl13) | Abl kinase | 2.6 | A cyclotide-grafted peptide derived from this compound.[9] |
| MTAbl13 | [T315I]Abl kinase | 12.2 | Demonstrates activity against the gatekeeper mutant.[9] |
| Imatinib | [T315I]Abl kinase | >256 | Shows no significant inhibitory activity against the T315I mutant.[9] |
Table 2: Kinetic Parameters for Abl Kinase
| Substrate | Kinase | Km (µM) | Vmax (pmol/µg x min) | Assay Conditions |
| ATP | Abl1 kinase | 0.762 | 32.5 | Radiometric assay using Poly(Glu, Ala, Lys, Tyr) as the substrate.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline key experimental protocols for studying Abl kinase using this compound.
In Vitro Abl Kinase Assay Using a Solid-Phase Method
This method utilizes a GST-tagged this compound substrate immobilized on glutathione-agarose beads to measure the activity of recombinant Abl kinase or Bcr-Abl from cell extracts[4].
Materials:
-
GST-Abltide fusion protein
-
Glutathione-agarose beads
-
Recombinant c-Abl or Bcr-Abl kinase, or K562 cell extract
-
Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT
-
ATP solution (10 µM)
-
Wash Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂
-
SDS-PAGE reagents
-
Anti-phosphotyrosine antibody (e.g., 4G10)
-
Secondary antibody conjugated to HRP
-
Chemiluminescence detection reagents
Procedure:
-
Immobilization of GST-Abltide:
-
Kinase Reaction:
-
Detection of Phosphorylation:
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with an anti-phosphotyrosine antibody.
-
Detect the signal using a chemiluminescent substrate.
-
BacKin Assay for Abl Kinase Inhibition
The BacKin assay is a flow cytometry-based method that quantifies the phosphorylation of this compound displayed on the surface of E. coli cells. This assay is particularly useful for screening inhibitors[7].
Materials:
-
E. coli cells expressing this compound on their surface
-
Abl kinase (0.2 U/mL)
-
Test inhibitors at various concentrations
-
ATP (500 µM)
-
Ice-cold PBS
-
Biotinylated anti-phosphotyrosine antibody 4G10 (1 µg/mL)
-
Streptavidin-conjugated phycoerythrin
Procedure:
-
Inhibition Reaction:
-
Incubate the this compound-expressing cells with the designed peptide inhibitors at concentrations ranging from 0.5 µM to 64 µM[7].
-
Add Abl kinase and incubate for a short period.
-
Initiate the phosphorylation reaction by adding 500 µM ATP[7].
-
Incubate the reaction for 30 minutes at 37°C with shaking[7].
-
-
Staining and Analysis:
-
Terminate the reaction by centrifugation at 3000 g for 4 minutes at 4°C[7].
-
Wash the cells twice with ice-cold PBS[7].
-
Incubate the cells with 1 µg/mL biotinylated anti-phosphotyrosine 4G10 antibody for 45 minutes at 4°C with shaking[7].
-
Wash the cells and then incubate with streptavidin-conjugated phycoerythrin.
-
Analyze the cells by flow cytometry to quantify the percentage of phosphorylated this compound.
-
Signaling Pathways and Experimental Workflows
Understanding the signaling cascades initiated by Abl kinase is fundamental to developing targeted therapies. This compound can be used as a tool to probe these pathways.
Bcr-Abl Signaling Pathways
The constitutive activity of the Bcr-Abl fusion protein leads to the activation of multiple downstream signaling pathways that promote cell proliferation and survival. Two of the most critical pathways are the RAS/MAPK and the PI3K/AKT pathways[3][10][11].
Experimental Workflow for Abl Kinase Inhibitor Screening
This compound is a central component in high-throughput screening campaigns to identify novel Abl kinase inhibitors.
Conclusion
This compound has proven to be an invaluable tool for the detailed investigation of Abl tyrosine kinase. Its specificity as a substrate enables robust and reproducible assays for quantifying kinase activity and for the high-throughput screening of potential therapeutic inhibitors. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers in academia and industry to further unravel the complexities of Abl kinase function and to accelerate the development of next-generation targeted therapies for CML and other Abl-driven cancers.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. embopress.org [embopress.org]
- 3. Matrine inhibits BCR/ABL mediated ERK/MAPK pathway in human leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. arts.units.it [arts.units.it]
- 7. Design of substrate-based BCR-ABL kinase inhibitors using the cyclotide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Abltide Substrate: A Technical Guide for In Vitro Kinase Activity Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Abltide, a widely utilized peptide substrate for in vitro studies of Abl kinase activity. This document offers detailed information on the substrate's properties, experimental protocols, and relevant signaling pathways, serving as a comprehensive resource for researchers in kinase biology and drug discovery.
Introduction to this compound
This compound is a synthetic peptide derived from the autophosphorylation site of the Abelson (Abl) tyrosine kinase. Its sequence is optimized for recognition and phosphorylation by Abl and its oncogenic fusion protein, BCR-Abl. This specificity makes this compound an invaluable tool for the in vitro characterization of Abl kinase activity, inhibitor screening, and mechanistic studies. The phosphorylation of the single tyrosine residue within the this compound sequence serves as a direct measure of Abl kinase enzymatic activity.
Physicochemical Properties of this compound
Several variants of the this compound peptide sequence are commercially available. The core recognition motif is generally conserved, with variations often occurring at the N- and C-termini to improve solubility or facilitate detection.
Table 1: Common this compound Peptide Sequences and Properties
| Sequence (Single-Letter Code) | Molecular Weight (Da) | Description |
| EAIYAAPFAKKK | 1336.6 | A commonly used variant of the this compound peptide. |
| KKGEAIYAAPFA-NH2 | 1264.5 | Another prevalent version of the this compound substrate.[1] |
In Vitro Abl Kinase Assay Using this compound
A variety of assay formats can be employed to measure the phosphorylation of this compound by Abl kinase. The choice of method often depends on the desired throughput, sensitivity, and available instrumentation. Below are generalized protocols for common assay formats.
Radiometric Assay ([³²P]-ATP)
This classic method offers high sensitivity and is considered a gold standard for kinase assays.
Experimental Protocol:
-
Prepare Kinase Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35.
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, combine the required volume of reaction buffer, purified Abl kinase (e.g., 10-100 ng), and the test inhibitor or vehicle control.
-
Prepare Substrate Mix: In a separate tube, prepare a mix of this compound peptide (e.g., 20-100 µM) and ATP. For radiometric assays, this will include [γ-³²P]-ATP (e.g., 10 µCi) and unlabeled ATP (e.g., 10-100 µM).
-
Initiate the Reaction: Add the substrate mix to the kinase reaction mix to a final volume of 25-50 µL.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-60 minutes), ensuring the reaction stays within the linear range.
-
Terminate the Reaction: Stop the reaction by adding an equal volume of 75 mM phosphoric acid or by spotting the reaction mixture onto P81 phosphocellulose paper.
-
Wash: Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]-ATP.
-
Detection: Measure the incorporated radioactivity using a scintillation counter.
Luminescence-Based Assay (ADP-Glo™)
This homogenous assay format measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Experimental Protocol:
-
Prepare Kinase Reaction Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.
-
Dispense Reagents: In a white 96-well or 384-well plate, add the test compound or vehicle, followed by the Abl kinase.
-
Prepare Substrate/ATP Mix: Prepare a solution containing both this compound (e.g., 0.2 µg/µL) and ATP (e.g., 5-25 µM) in the reaction buffer.
-
Initiate the Reaction: Add the Substrate/ATP mix to the wells containing the kinase and inhibitor. The final reaction volume is typically 5-25 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
First Detection Step: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Second Detection Step: Add Kinase Detection Reagent to each well to convert the generated ADP back to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Readout: Measure the luminescence using a plate reader.
Fluorescence-Based Assays
Fluorescently labeled this compound peptides (e.g., TAMRA-Abltide) can be used in assays that measure changes in fluorescence polarization or employ FRET-based detection methods.
Quantitative Data and Kinetic Parameters
The interaction between Abl kinase and this compound can be characterized by standard Michaelis-Menten kinetics.
Table 2: Kinetic Constants for this compound with Abl Kinase
| Parameter | Value | Conditions |
| Km | 4 µM - 21 µM | The Michaelis-Menten constant for this compound phosphorylation by Abl kinase can vary depending on the specific assay conditions.[2] |
| KD | 69.9 ± 13.0 µM | The dissociation constant for the interaction between this compound and the Abl kinase domain.[3] |
| Vmax | 32.5 pmol/µg x min | Measured in a radiometric assay with Poly(Glu, Tyr) 4:1 as the substrate, providing a reference for Abl kinase activity. |
Table 3: Typical Reagent Concentrations for In Vitro Abl Kinase Assays
| Reagent | Concentration Range | Notes |
| Abl Kinase | 1 - 10 nM | The optimal concentration should be determined empirically. |
| This compound | 10 - 200 µM | Concentrations around the Km value are often used. |
| ATP | 1 - 100 µM | The concentration can be varied, especially when screening for ATP-competitive inhibitors. |
| MgCl₂ | 5 - 20 mM | Essential cofactor for kinase activity. |
Abl Kinase Signaling Pathway and Assay Workflow
Simplified BCR-Abl Signaling Pathway
The BCR-Abl fusion protein, characteristic of chronic myeloid leukemia (CML), exhibits constitutively active Abl kinase. This leads to the activation of multiple downstream signaling pathways that promote cell proliferation and survival.
Caption: Simplified BCR-Abl signaling cascade.
Experimental Workflow for an In Vitro Kinase Assay
The following diagram illustrates a typical workflow for an in vitro kinase assay using this compound to screen for potential inhibitors.
Caption: General workflow for an in vitro kinase inhibitor screen.
Applications in Research and Drug Discovery
-
High-Throughput Screening (HTS): this compound-based assays are amenable to HTS formats for the discovery of novel Abl kinase inhibitors.
-
Structure-Activity Relationship (SAR) Studies: Used to characterize the potency and selectivity of compound libraries against Abl kinase.
-
Mechanistic Studies: Helps in elucidating the mechanism of action of inhibitors (e.g., ATP-competitive vs. allosteric).
-
Quality Control: To assess the activity of purified Abl kinase preparations.
Conclusion
This compound is a robust and versatile substrate for the in vitro study of Abl kinase activity. Its well-characterized properties and adaptability to various assay formats make it an essential tool for basic research and drug development efforts targeting Abl-driven malignancies. This guide provides a foundational understanding and practical protocols to aid researchers in successfully employing this compound in their studies.
References
The Kinetics of Abl Kinase with Abltide: A Technical Guide
This guide provides an in-depth examination of the enzymatic kinetics of Abl kinase with its well-characterized peptide substrate, Abltide. It is intended for researchers, scientists, and professionals in drug development who are focused on the study of Abl kinase and the discovery of its inhibitors. This document summarizes key quantitative data, details relevant experimental procedures, and visualizes the associated signaling pathways and workflows.
Quantitative Kinetic Parameters
The interaction between Abl kinase and its substrate, this compound, has been characterized by several key kinetic parameters. These values are essential for understanding the efficiency of the enzymatic reaction and for the in vitro screening of potential inhibitors. The Michaelis-Menten constant (Km), catalytic constant (kcat), and dissociation constant (KD) are summarized below.
| Parameter | Value | Description |
| Km (this compound) | 4 µM - 21 µM[1] | The concentration of this compound at which the reaction rate is half of the maximum velocity (Vmax). A lower Km indicates a higher affinity of the enzyme for the substrate. |
| kcat | 7.1 ± 0.7 s-1 | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second at saturating substrate concentrations. |
| KD (this compound) | 69.9 ± 13.0 µM[2] | The equilibrium dissociation constant, a measure of the binding affinity between Abl kinase and this compound.[2] |
Experimental Protocols
The determination of Abl kinase kinetic parameters with this compound is typically performed using in vitro kinase assays. A widely used method is the enzyme-coupled assay, which continuously monitors the consumption of ATP.
Enzyme-Coupled Kinase Assay
This assay measures the production of ADP, which is coupled to the oxidation of NADH to NAD+ by pyruvate kinase and lactate dehydrogenase. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.
Materials:
-
Abl kinase (e.g., 30 nM)
-
This compound (peptide substrate, sequence: KKGEAIYAAPFA-NH2)[2][3]
-
Microtiter plate spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris buffer, MgCl2, ATP, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase.
-
Add Abl kinase to the reaction mixture.
-
Initiate the reaction by adding varying concentrations of the this compound substrate (e.g., 50-800 µM)[2][3].
-
Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C) for a set period (e.g., 30 minutes) using a microtiter plate spectrophotometer.[2]
-
Determine the initial reaction rates from the linear portion of the absorbance versus time plot.
-
Plot the initial rates as a function of the this compound concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The kcat value can then be calculated from Vmax and the enzyme concentration.
Signaling Pathways and Experimental Workflow
Abl kinase is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes. In the context of chronic myeloid leukemia (CML), it is constitutively activated as part of the Bcr-Abl fusion protein, leading to the dysregulation of several downstream signaling pathways.
Bcr-Abl Downstream Signaling
The constitutive activity of the Bcr-Abl oncoprotein leads to the activation of multiple signaling cascades that promote cell proliferation and survival. Key among these are the Ras/MAPK, PI3K/AKT, and JAK/STAT pathways. Adaptor proteins such as GRB2, GAB2, and CrkL play a pivotal role in linking Bcr-Abl to these downstream effectors.[4][5][6]
Caption: Bcr-Abl downstream signaling pathways.
Experimental Workflow for Kinase Assay
The following diagram illustrates the logical flow of the enzyme-coupled kinase assay for determining the kinetic parameters of Abl kinase with this compound.
Caption: Experimental workflow for the enzyme-coupled kinase assay.
References
- 1. Design of substrate-based BCR-ABL kinase inhibitors using the cyclotide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping the conformational energy landscape of Abl kinase using ClyA nanopore tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Elucidation of protein interactions necessary for the maintenance of the BCR–ABL signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
The Abltide Peptide: A Technical Guide to its History, Discovery, and Application in Kinase Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Abltide peptide is a synthetic substrate widely utilized in the study of Abl (Abelson) tyrosine kinase, a key enzyme implicated in cellular processes such as cell differentiation, division, adhesion, and stress responses.[1] The constitutive activation of Abl kinase, often through chromosomal translocation to form the BCR-ABL fusion protein, is a hallmark of several leukemias, including Chronic Myeloid Leukemia (CML).[1][2] Consequently, the Abl kinase is a significant target for therapeutic intervention. This guide provides an in-depth overview of the this compound peptide, from its discovery and biochemical properties to its practical application in experimental settings.
History and Discovery
The development of the this compound peptide emerged from foundational research in the mid-1990s aimed at elucidating the substrate specificity of protein-tyrosine kinases. Through the screening of vast peptide libraries, researchers identified consensus motifs recognized by various kinases.[3][4] These studies revealed that Abl kinase preferentially phosphorylates tyrosine residues within the context of the sequence Ile/Val-Tyr-Xaa-Xaa-Pro (where Xaa is any amino acid).[3][5]
The optimized sequence, EAIYAAPFAKKK , was designed based on these findings to serve as a highly specific and efficient substrate for in vitro kinase assays.[3][6] The name "this compound" reflects its direct application as a peptide substrate for Abl kinase. The three lysine residues at the C-terminus were incorporated to facilitate the peptide's binding to phosphocellulose paper, a critical feature for radiometric kinase assays.[7][8]
Peptide Sequences and Variants
While the canonical this compound sequence is EAIYAAPFAKKK, several variations exist for different experimental applications. These variations often involve truncations, extensions, or the addition of terminal modifications for detection or immobilization.
| Peptide Name/Variant | Sequence | Notes |
| This compound (canonical) | EAIYAAPFAKKK | The most commonly used sequence for Abl kinase assays.[7] |
| This compound variant | KKGEAIYAAPFA-NH2 | An extended and amidated version of the core sequence.[9] |
| This compound (core motif) | EAIYAAPFA | The core recognition and phosphorylation sequence. |
| GST-Abltide | GST-EAIYAAPFAKKK | Fusion with Glutathione S-transferase for purification and immobilization.[10] |
| TAMRA-labeled this compound | TAMRA-EAIYAAPFAKKK | Labeled with a fluorescent dye for non-radiometric assays. |
Quantitative Data
The interaction between this compound and Abl kinase has been quantitatively characterized, providing essential parameters for assay development and inhibitor screening.
| Parameter | Value | Kinase | Notes |
| Km (Michaelis constant) | 4 µM | Abl kinase | Indicates the substrate concentration at which the reaction rate is half of Vmax.[7] |
| Kd (Dissociation constant) | 69.9 ± 13.0 µM | Abl kinase | Measures the binding affinity between this compound and the kinase. |
| IC50 (Imatinib) | 0.3 µM | Wild-type Abl kinase | Concentration of the inhibitor Imatinib required to inhibit 50% of Abl kinase activity using this compound as a substrate.[3] |
| IC50 (Staurosporine) | 28.91 nM | ABL1 (T315I) | Concentration of the inhibitor Staurosporine required to inhibit 50% of the drug-resistant T315I mutant of Abl kinase activity using this compound. |
| IC50 (MTAbl13) | 1.3 µM | Wild-type Abl kinase | IC50 for a cyclotide-based inhibitor incorporating the this compound sequence.[3] |
| IC50 (MTAbl13) | 12.2 µM | [T315I]Abl kinase | IC50 for a cyclotide-based inhibitor against the drug-resistant T315I mutant.[3] |
Experimental Protocols
This compound is a versatile substrate that can be used in various kinase assay formats. Below are detailed methodologies for two common types of in vitro kinase assays.
Radiometric Kinase Assay (Phosphocellulose Filter Binding)
This traditional and highly sensitive method measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP into the this compound peptide.
Materials:
-
Purified Abl kinase
-
This compound peptide (EAIYAAPFAKKK)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
-
Unlabeled ATP
-
Phosphoric acid (0.75%)
-
P81 phosphocellulose filter paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the Kinase Reaction Mix: In a microcentrifuge tube, combine the kinase reaction buffer, this compound peptide, and purified Abl kinase.
-
Initiate the Reaction: Add a mixture of unlabeled ATP and [γ-³²P]ATP to the reaction mix to start the phosphorylation reaction. The final ATP concentration should be at or near the Km for ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Spotting: Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose filter paper.
-
Washing: Wash the filter paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Counting: After a final wash with acetone and air-drying, place the filter paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
Luminescence-Based Kinase Assay (ADP-Glo™)
This non-radiometric assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Purified Abl kinase
-
This compound peptide
-
ATP
-
Kinase reaction buffer (as above)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Luminometer-compatible multi-well plates
Procedure:
-
Set up the Kinase Reaction: In a white, opaque multi-well plate, add the kinase reaction buffer, this compound peptide, ATP, and the test compound (inhibitor or activator).
-
Initiate the Reaction: Add the purified Abl kinase to each well to start the reaction.
-
Incubation: Incubate the plate at the desired temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Terminate the Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.
-
Convert ADP to ATP and Detect: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure Luminescence: Read the luminescent signal using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions in signaling pathways and the steps in experimental procedures can greatly aid in their understanding.
References
- 1. Identification of the Direct Substrates of the ABL Kinase via Kinase Assay Linked Phosphoproteomics with Multiple Drug Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of substrate-based BCR-ABL kinase inhibitors using the cyclotide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABL Tyrosine Kinases: Evolution of Function, Regulation, and Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iscabiochemicals.com [iscabiochemicals.com]
- 7. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 8. Discovery and characterization of a cell-permeable, small-molecule c-Abl kinase activator that binds to the myristoyl binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. KS-160 | Abl substrate peptide Clinisciences [clinisciences.com]
Abltide: A Versatile Tool for Interrogating Kinase-Substrate Interactions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein kinases and their substrates is fundamental to understanding cellular signaling and identifying therapeutic targets for a multitude of diseases, including cancer. The Abelson tyrosine kinase (Abl) has been a focal point of such research, largely due to its role in the pathogenesis of chronic myeloid leukemia (CML) when constitutively activated as the Bcr-Abl fusion protein.[1][2][3] A key reagent in the exploration of Abl kinase activity and the development of its inhibitors is Abltide, a synthetic peptide substrate.[4][5][6] This technical guide provides a comprehensive overview of this compound, its applications in studying kinase-substrate interactions, detailed experimental protocols, and a summary of relevant quantitative data.
This compound is a peptide with the amino acid sequence Lys-Lys-Gly-Glu-Ala-Ile-Tyr-Ala-Ala-Pro-Phe-Ala-NH2 (KKGEAIYAAPFA-NH2).[4][5][6] It was designed as an optimal substrate for the Abl kinase, containing a consensus motif recognized by the kinase.[7] The tyrosine residue within this sequence serves as the phosphorylation site for Abl kinase.[8] Its well-defined sequence and specificity make it an invaluable tool for in vitro and in cell-based assays to measure the enzymatic activity of Abl and to screen for potential inhibitors.
Abl Kinase Signaling Pathways
The c-Abl proto-oncogene encodes a non-receptor tyrosine kinase involved in a variety of cellular processes, including cell differentiation, division, adhesion, and the response to cellular stress such as DNA damage.[1][9] Its activity is tightly regulated within the cell.[10] However, in CML, a chromosomal translocation results in the fusion of the BCR gene with the ABL1 gene, creating the BCR-ABL oncogene.[1][3] This fusion protein has a constitutively active tyrosine kinase domain, leading to uncontrolled cell proliferation.[1]
Abl kinase is a central node in multiple signaling pathways. It can be activated by various stimuli, including growth factors and cytokines, and in turn, it phosphorylates a range of downstream substrates.[9][11] These phosphorylation events can trigger cascades that regulate cytoskeletal dynamics, cell migration, and cell survival.[11][12] The diagram below illustrates a simplified overview of the Abl kinase signaling pathway.
Quantitative Data for this compound Interactions
The interaction between this compound and Abl kinase has been quantified in several studies, providing valuable parameters for experimental design and data interpretation.
| Parameter | Value | Kinase | Method | Reference |
| Dissociation Constant (KD) | 69.9 ± 13.0 µM | Abl | Nanopore Tweezers | [13] |
| IC50 | 5.7 µM | Abl | BacKin Assay | [7][14] |
| Michaelis-Menten Constant (Km) | 4 µM - 21 µM | Abl | Not Specified | [7] |
Experimental Protocols
This compound can be utilized in a variety of experimental setups to probe kinase activity. Below are detailed protocols for common assays.
In Vitro Kinase Assay using Immobilized GST-Abltide
This solid-phase kinase assay is a robust method for detecting Abl kinase activity from purified enzymes or cell extracts.[15]
Materials:
-
Glutathione agarose beads
-
GST-Abltide fusion protein
-
Recombinant c-Abl or Bcr-Abl kinase, or cell lysate containing the kinase
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP solution (10 µM)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Anti-phosphotyrosine antibody
-
Apparatus for SDS-PAGE and Western blotting
Procedure:
-
Immobilization of GST-Abltide:
-
Kinase Reaction:
-
Resuspend the GST-Abltide-bound beads in kinase buffer.
-
Add the kinase source (purified enzyme or cell extract) and ATP to initiate the reaction.[15]
-
Incubate at 30°C (for c-Abl) or 37°C (for cell extracts) for 1 hour.[15]
-
To test for inhibition, include the inhibitor compound during this incubation step.[15]
-
-
Elution and Detection:
-
Terminate the reaction by washing the beads with wash buffer.
-
Elute the phosphorylated GST-Abltide by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an anti-phosphotyrosine antibody to detect the phosphorylated this compound.
-
Visualize the results using an appropriate detection system (e.g., chemiluminescence).
-
Phos-tag™ SDS-PAGE for Phosphorylation Analysis
This method allows for the separation of phosphorylated and non-phosphorylated proteins based on the ability of the Phos-tag™ reagent to bind to phosphate groups.[8]
Materials:
-
Cell lysates from cells co-expressing Abl kinase and a substrate like GST-Abltide
-
Phos-tag™ acrylamide solution
-
Standard SDS-PAGE reagents
-
Apparatus for SDS-PAGE and Western blotting
-
Antibody against the substrate (e.g., anti-GST)
Procedure:
-
Sample Preparation: Prepare cell lysates containing the kinase and substrate.
-
Gel Electrophoresis:
-
Prepare polyacrylamide gels containing Phos-tag™ acrylamide according to the manufacturer's instructions.
-
Load the cell lysates onto the gel.
-
Perform electrophoresis to separate the proteins. The phosphorylated form of the substrate will migrate slower than the non-phosphorylated form.
-
-
Western Blotting and Detection:
-
Transfer the separated proteins to a membrane.
-
Probe the membrane with an antibody specific to the substrate (e.g., anti-GST).[8]
-
The presence of two bands (or a shifted band) indicates phosphorylation.
-
This compound in Drug Discovery
This compound is a critical tool in the development of tyrosine kinase inhibitors (TKIs). High-throughput screening (HTS) assays have been developed using fluorescently labeled this compound to identify small molecule activators or inhibitors of c-Abl.[16] Furthermore, this compound has been used as a starting point for the rational design of substrate-based inhibitors that target the substrate-binding site of Bcr-Abl, a strategy that may overcome resistance to traditional ATP-competitive inhibitors.[7][17][18]
Conclusion
This compound has proven to be an indispensable peptide substrate for the study of Abl kinase. Its well-characterized nature and versatility allow for its use in a wide range of assays, from fundamental enzymology to high-throughput drug screening. The detailed protocols and quantitative data provided in this guide are intended to equip researchers with the necessary information to effectively utilize this compound as a tool to further unravel the complexities of kinase-substrate interactions and to aid in the development of next-generation therapeutics.
References
- 1. ABL (gene) - Wikipedia [en.wikipedia.org]
- 2. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound [KKGEAIYAAPFA-NH2] - 1 mg [eurogentec.com]
- 5. This compound [KKGEAIYAAPFA-NH2] - 1 mg [anaspec.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Design of substrate-based BCR-ABL kinase inhibitors using the cyclotide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. The Capable ABL: What Is Its Biological Function? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Abl: mechanisms of regulation and activation [imrpress.com]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Regulation of Cell Motility by Abl Family Kinases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Mapping the conformational energy landscape of Abl kinase using ClyA nanopore tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assay development and high-throughput screening of small molecular c-Abl kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design of substrate-based BCR-ABL kinase inhibitors using the cyclotide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. UQ eSpace [espace.library.uq.edu.au]
Methodological & Application
Application Note: Utilizing Abltide in Non-Radioactive Kinase Assays for High-Throughput Screening and Kinase Profiling
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Abelson (Abl) tyrosine kinase is a critical regulator of various cellular processes, including cell growth, proliferation, and apoptosis.[1][2] Dysregulation of Abl kinase activity is a hallmark of several cancers, most notably Chronic Myeloid Leukemia (CML), where the BCR-Abl fusion protein exhibits constitutive kinase activity.[1][3] Consequently, Abl kinase is a significant target for therapeutic intervention. Abltide, a synthetic peptide with the sequence H-KKGEAIYAAPFA-NH2, serves as an optimal substrate for Abl kinase, making it an invaluable tool for studying its activity.[1][4] This application note provides detailed protocols for employing this compound in non-radioactive kinase assays, offering safer and more high-throughput alternatives to traditional radiometric methods.
Two robust and widely adopted non-radioactive methods will be detailed: a luminescence-based kinase assay and a fluorescence polarization (FP)-based kinase assay. These methods are highly amenable to high-throughput screening (HTS) of potential kinase inhibitors and for kinase activity profiling.
Abl Kinase Signaling Pathway
Abl kinase is a non-receptor tyrosine kinase involved in multiple signaling pathways.[1] It can be activated by a variety of stimuli, including growth factors, cytokines, and DNA damage. Upon activation, Abl kinase phosphorylates a multitude of downstream substrates, influencing cellular outcomes such as cell cycle progression, cytoskeletal rearrangement, and apoptosis.
Protocol 1: Luminescence-Based Abl Kinase Assay
This protocol is based on the principle of measuring the amount of ATP remaining in the reaction after the kinase reaction has completed. The amount of ATP consumed is directly proportional to the kinase activity. The remaining ATP is detected by a luciferase-luciferin reaction that generates a luminescent signal.
Experimental Workflow
References
Application Notes and Protocols for High-Throughput Screening of Abl Kinase Inhibitors Using Abltide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Abelson (Abl) tyrosine kinase is a critical signaling protein that plays a pivotal role in cell growth, proliferation, and migration. Dysregulation of Abl kinase activity, often due to chromosomal translocation leading to the Bcr-Abl fusion protein, is a hallmark of several cancers, most notably Chronic Myeloid Leukemia (CML). Consequently, Abl kinase has emerged as a significant target for therapeutic intervention. High-throughput screening (HTS) of small molecule libraries is a cornerstone of modern drug discovery, enabling the rapid identification of potent and selective Abl kinase inhibitors.
This document provides detailed application notes and protocols for the high-throughput screening of Abl kinase inhibitors utilizing "Abltide," a synthetic peptide substrate derived from the C-terminus of Abl.[1] this compound serves as an efficient and specific substrate for Abl kinase, making it an ideal tool for in vitro kinase assays. The protocols outlined below are designed for HTS formats and are compatible with common detection methodologies, including luminescence-based and fluorescence-based readouts.
Abl Kinase Signaling Pathway
The Abl kinase signaling cascade is a complex network of interactions that influences various cellular processes. Upon activation by upstream signals such as growth factors or cellular stress, Abl kinase phosphorylates a multitude of downstream substrates. This phosphorylation cascade can lead to cytoskeletal rearrangements, modulation of gene expression, and regulation of cell cycle progression and apoptosis. In the context of Bcr-Abl, the kinase is constitutively active, leading to uncontrolled cell proliferation and survival.
Caption: Simplified diagram of the Abl kinase signaling pathway.
Data Presentation: Inhibitory Activity of Known Compounds
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-characterized Abl kinase inhibitors. These values were determined using various in vitro kinase assays with this compound or similar substrates. It is important to note that IC50 values can vary depending on the specific assay conditions, such as ATP concentration and enzyme/substrate concentrations.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Imatinib | Wild-type Abl | BacKin Assay | 300 | [2] |
| Nilotinib | Wild-type Abl | In vitro kinase assay | 7 | [3] |
| Dasatinib | Wild-type Abl | In vitro kinase assay | 0.5 | [3] |
| Bosutinib | Wild-type Abl | In vitro kinase assay | Varies | [4] |
| Ponatinib | Wild-type Abl | In vitro kinase assay | 0.44 | [5] |
| Imatinib | T315I mutant Abl | In vitro kinase assay | >10,000 | [4] |
| Nilotinib | T315I mutant Abl | In vitro kinase assay | >2,000 | [6] |
| Dasatinib | T315I mutant Abl | In vitro kinase assay | >60 | [4] |
| Ponatinib | T315I mutant Abl | In vitro kinase assay | 4,000 | [5] |
Experimental Protocols
General High-Throughput Screening Workflow
The general workflow for a high-throughput screen of Abl kinase inhibitors involves the preparation of assay plates containing the test compounds, the addition of the kinase and substrate, incubation to allow for the enzymatic reaction, and finally, the detection of kinase activity.
Caption: A generalized workflow for a high-throughput screening assay.
Protocol 1: Luminescence-Based HTS Assay Using ADP-Glo™
This protocol is based on the principles of the Promega ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[1][7][8][9]
Materials:
-
Recombinant human Abl1 kinase
-
This compound substrate (e.g., EAIYAAPFAKKK)[1]
-
ATP
-
Abl Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compounds in DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Dispense test compounds and controls (e.g., a known inhibitor like Imatinib for maximal inhibition and DMSO for minimal inhibition) into the 384-well plates. Typically, a small volume (e.g., 50-100 nL) is used.
-
Kinase Reaction Mixture Preparation: Prepare a master mix containing Abl1 kinase, this compound substrate, and ATP in Abl Kinase Buffer. The optimal concentrations of each component should be empirically determined. As a starting point, use concentrations around the Km for ATP and this compound.
-
Initiate Kinase Reaction: Add the kinase reaction mixture to the compound-containing plates. The final reaction volume is typically 5-10 µL.
-
Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
Stop Reaction and Deplete ATP: Add an equal volume of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Signal Measurement: Read the luminescence on a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the Abl kinase activity.
-
Data Analysis: Calculate the percent inhibition for each test compound relative to the controls. Plot the percent inhibition versus compound concentration to determine the IC50 values.
Protocol 2: Fluorescence Polarization (FP)-Based HTS Assay
This protocol utilizes a fluorescently labeled this compound (e.g., TAMRA-Abltide) and a phospho-specific antibody to measure kinase activity.[10] The principle relies on the change in fluorescence polarization when the small, fluorescently labeled phosphorylated this compound is bound by a large antibody.
Materials:
-
Recombinant human Abl1 kinase
-
Fluorescently labeled this compound (e.g., TAMRA-Abltide)
-
ATP
-
Abl Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Anti-phosphotyrosine antibody
-
Stop solution (e.g., EDTA)
-
Test compounds in DMSO
-
Black, low-volume 384-well assay plates
Procedure:
-
Compound Plating: Dispense test compounds and controls into the 384-well plates.
-
Kinase Reaction Mixture Preparation: Prepare a master mix containing Abl1 kinase and ATP in Abl Kinase Buffer.
-
Substrate Addition: Add the fluorescently labeled this compound to the compound-containing plates.
-
Initiate Kinase Reaction: Add the kinase/ATP mixture to the plates to start the reaction.
-
Incubation: Incubate the plates at room temperature for a defined period, ensuring the reaction is in the linear range.
-
Stop Reaction: Add a stop solution containing EDTA to chelate Mg²⁺ and halt the kinase reaction.
-
Antibody Addition: Add the anti-phosphotyrosine antibody to the wells.
-
Incubation: Incubate at room temperature to allow for the antibody to bind to the phosphorylated this compound.
-
Signal Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore. An increase in polarization indicates phosphorylation of the this compound.
-
Data Analysis: Calculate the percent inhibition for each compound and determine IC50 values.
Protocol 3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-Based HTS Assay
This protocol is based on the principles of the LanthaScreen™ Eu Kinase Binding Assay, which is a binding displacement assay. While not a direct measure of this compound phosphorylation, it is a common HTS method for kinase inhibitors. For a direct activity assay using TR-FRET, one would typically use a europium-labeled anti-phospho antibody and a fluorescently labeled this compound.
Materials:
-
Recombinant human Abl1 kinase
-
Fluorescently labeled this compound (e.g., Alexa Fluor™ 647-Abltide)
-
Europium-labeled anti-phosphotyrosine antibody
-
ATP
-
Abl Kinase Buffer
-
Stop solution (e.g., EDTA)
-
Test compounds in DMSO
-
Low-volume 384-well assay plates
Procedure:
-
Compound Plating: Dispense test compounds and controls into the assay plates.
-
Kinase Reaction: Perform the kinase reaction as described in the FP-based assay (steps 2-5).
-
Stop Reaction: Add a stop solution containing EDTA.
-
Detection Reagent Addition: Add a mixture of the europium-labeled anti-phosphotyrosine antibody and the fluorescently labeled this compound.
-
Incubation: Incubate at room temperature to allow for antibody binding and FRET to occur.
-
Signal Measurement: Read the time-resolved fluorescence on a plate reader, measuring the emission from both the europium donor and the Alexa Fluor™ acceptor.
-
Data Analysis: Calculate the FRET ratio and then the percent inhibition for each compound to determine IC50 values.
Concluding Remarks
The protocols provided herein offer robust and scalable methods for the high-throughput screening of Abl kinase inhibitors using the this compound substrate. The choice of assay format will depend on the available instrumentation and specific experimental goals. Proper assay development and validation, including the determination of optimal reagent concentrations and incubation times, are crucial for the successful execution of an HTS campaign. The data generated from these screens will be instrumental in identifying novel lead compounds for the development of next-generation Abl kinase inhibitors.
References
- 1. ABL1 Kinase Enzyme System [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. Allosteric enhancement of the BCR-Abl1 kinase inhibition activity of nilotinib by cobinding of asciminib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 8. ulab360.com [ulab360.com]
- 9. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AddexBio Product Detail - this compound-TAMRA labeled (Abl Kinase substrate) [addexbio.com]
Application Notes: GST-Tagged Abltide for Pull-Down and Kinase Assays
These application notes provide detailed protocols and technical guidance for utilizing Glutathione S-Transferase (GST)-tagged proteins, with a specific focus on the Abltide peptide substrate, in pull-down and kinase assays. This document is intended for researchers, scientists, and drug development professionals engaged in studying protein-protein interactions and enzyme kinetics, particularly within the context of Abl family tyrosine kinases.
Introduction
The Glutathione S-Transferase (GST) tag is a widely used fusion tag in molecular biology for protein purification and interaction studies.[1] Its high affinity for immobilized glutathione provides a reliable method for isolating the GST-tagged "bait" protein and any associated "prey" proteins from a complex mixture.[1][2][3]
This compound is a synthetic peptide (sequence: KKGEAIYAAPFA-NH2) that serves as a specific substrate for the Abl protein tyrosine kinase.[4][5] Abl kinase is a key regulator of various cellular processes, including cell growth, division, and cytoskeletal remodeling.[6][7] Aberrant Abl kinase activity, often resulting from chromosomal translocations like the BCR-ABL fusion in chronic myelogenous leukemia (CML), is a driver of oncogenesis.[8][9] Consequently, assays involving Abl kinase and its substrates are crucial for cancer research and the development of targeted therapies.[8]
This document outlines the principles and methodologies for two key applications: the GST pull-down assay to identify protein interactors and the in vitro kinase assay to measure Abl kinase activity using GST-tagged this compound.
Section 1: GST Pull-Down Assay for Interaction Screening
The GST pull-down assay is a powerful in vitro technique to identify and validate protein-protein interactions.[10] It utilizes a GST-tagged protein as "bait" to capture and isolate potential binding partners ("prey") from a cell or tissue lysate.[2][3] While a small peptide like this compound is not typically used as bait for discovering novel interactors, a full-length GST-tagged Abl kinase can be used effectively to pull down its cellular binding partners. The following protocol is a general methodology for such an experiment.
Experimental Workflow: GST Pull-Down Assay
Caption: Workflow for a GST pull-down experiment.
Detailed Protocol: GST Pull-Down Assay
This protocol provides a general framework. Optimization of buffer conditions, incubation times, and wash stringency is recommended for each specific interaction being studied.[2]
Materials:
-
Expression Vector: Plasmid containing the gene for the bait protein fused to GST.
-
Expression System: Typically E. coli (e.g., BL21 strain).[11]
-
Glutathione Beads: Glutathione-Sepharose or magnetic glutathione beads.[10][12]
-
Lysis Buffer: e.g., PBS with 1% Triton X-100, protease inhibitors, and DNase I.
-
Wash Buffer: e.g., PBS with 0.1% Triton X-100 and adjusted salt concentration (e.g., 150-500 mM NaCl).
-
Elution Buffer: 10-50 mM reduced glutathione in 50 mM Tris-HCl, pH 8.0.
Procedure:
-
Expression and Purification of GST-Bait Protein:
-
Transform the GST-bait expression plasmid into E. coli.
-
Induce protein expression (e.g., with IPTG) and harvest the cells.
-
Lyse the cells and clarify the lysate by centrifugation.[1]
-
Incubate the clear lysate with glutathione beads to bind the GST-fusion protein.
-
Wash the beads thoroughly to remove non-specifically bound bacterial proteins. The purified GST-bait protein can be eluted or kept bound to the beads for the pull-down reaction.
-
-
Preparation of Prey Lysate:
-
Culture and harvest cells expressing the potential prey protein(s).
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein interactions.[3]
-
Clarify the lysate by high-speed centrifugation to remove cellular debris.[10]
-
(Optional) Pre-clear the lysate by incubating with glutathione beads alone to reduce non-specific binding of endogenous GST or other proteins to the beads.[11]
-
-
Pull-Down Reaction:
-
Washing:
-
Elution and Analysis:
-
Elute the bait protein and its binding partners by incubating the beads with Elution Buffer.[3]
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie/silver staining or Western blotting with an antibody against the suspected prey protein.[3]
-
For identification of unknown interactors, protein bands of interest can be excised from the gel and identified using mass spectrometry.[3]
-
Troubleshooting for GST Pull-Down Assays
| Problem | Possible Cause | Suggested Solution |
| Low yield of bait protein | Inefficient protein expression or purification. | Optimize expression conditions (inducer concentration, temperature). Refine purification protocol.[1] |
| High background/Non-specific binding | Insufficient washing; Hydrophobic interactions. | Increase the number of washes or the salt/detergent concentration in the wash buffer. Pre-clear the lysate with empty beads.[1][11] |
| No prey protein detected | Interaction is weak, transient, or requires specific conditions. | Use milder wash and elution conditions. Consider using chemical cross-linkers to stabilize the complex before lysis.[1] |
| GST protein in eluate | GST-bait protein is eluted along with prey. | This is expected. To analyze only prey, cross-link the bait to the beads or use on-bead digestion for mass spectrometry. |
| Protein aggregation | Improper buffer conditions. | Optimize buffer pH and salt concentration. Add stabilizers like glycerol or DTT to buffers.[1] |
Section 2: Kinase Assay Using GST-Abltide
An in vitro kinase assay measures the activity of a kinase by quantifying the phosphorylation of a substrate. GST-Abltide is an excellent substrate for this purpose as it can be easily immobilized on glutathione-coated plates or beads and is specifically phosphorylated by Abl kinase.[13][14] This assay is fundamental for screening kinase inhibitors and studying enzyme kinetics.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for an in vitro Abl kinase assay.
Detailed Protocol: Solid-Phase Kinase Assay
This protocol describes a non-radioactive, antibody-based detection method (ELISA-like) for measuring this compound phosphorylation.
Materials:
-
Substrate: Purified GST-Abltide fusion protein.
-
Kinase: Purified, active Abl kinase.
-
Kinase Buffer: e.g., 40-60 mM HEPES/Tris pH 7.5, 5-20 mM MgCl₂, 1-5 mM MnCl₂, 1 mM DTT, 0.1 mg/ml BSA.[15][16]
-
ATP Solution: Stock solution of ATP in water. The final concentration is typically near the Kₘ for the kinase (e.g., 10-100 µM).[17]
-
Stop Solution: 50 mM EDTA.
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Primary Antibody: Anti-phosphotyrosine antibody (e.g., 4G10).[18]
-
Secondary Antibody: HRP-conjugated anti-mouse/rabbit IgG.
-
Detection Reagent: TMB or other HRP substrate.
-
Plate: Glutathione-coated 96-well plate.
Procedure:
-
Substrate Immobilization:
-
Add purified GST-Abltide (e.g., 1 µg in 100 µL PBS) to each well of a glutathione-coated 96-well plate.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the wells three times with Wash Buffer to remove unbound substrate.
-
-
Kinase Reaction:
-
Prepare a master mix of Kinase Buffer and active Abl kinase. If screening inhibitors, add compounds at this stage.
-
Add the kinase mix to the wells.
-
Initiate the reaction by adding ATP to a final concentration of 10-100 µM. The total reaction volume is typically 50-100 µL.
-
Incubate the plate at 30°C or 37°C for a set time (e.g., 15-60 minutes).[17][18]
-
-
Detection:
-
Stop the reaction by adding Stop Solution (EDTA chelates Mg²⁺, which is required by the kinase).
-
Wash the wells three times with Wash Buffer.
-
Add the primary anti-phosphotyrosine antibody diluted in blocking buffer (e.g., PBST with 1% BSA). Incubate for 1 hour at room temperature.
-
Wash the wells three times with Wash Buffer.
-
Add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the wells five times with Wash Buffer.
-
Add the HRP detection reagent and incubate until color develops.
-
Stop the colorimetric reaction (e.g., with 1 M H₂SO₄) and read the absorbance on a plate reader.
-
Quantitative Data for Abl Kinase Assays
The following tables summarize key quantitative parameters derived from literature for Abl kinase assays using this compound, which are critical for experimental design and data interpretation.
Table 1: Kinetic Parameters of this compound Phosphorylation Data from a bacterial surface display assay used to characterize Abl kinase activity.[17]
| Parameter | Value | Condition |
| ATP KD | 18.0 ± 0.7 µM | Reaction with 0.5 U/mL Abl TK for 30 min. |
| Reaction Rate Constant (k) | (4.4 ± 0.3) × 10⁻² min⁻¹ | Reaction with 0.5 U/mL Abl TK and 500 µM ATP. |
| Reaction Half-Time (t₁/₂) | 15.7 ± 2.8 min | Reaction with 0.5 U/mL Abl TK and 500 µM ATP. |
Table 2: Relative Kinase Activity of Imatinib-Resistant ABL Mutants Data from an in-cell bacterial co-expression system assaying phosphorylation of GST-Abltide.[14]
| ABL Mutant | Relative Kinase Activity (vs. Wild-Type) |
| Wild-Type (WT) | 100% |
| Y253F | Reduced |
| E255K | Reduced |
| T315I | Undetectable |
| M351T | Undetectable |
| H396P | Comparable |
Section 3: Abl Kinase Signaling Pathway
Abl kinase is a central node in multiple signaling pathways that control cell fate. Its activation, often by growth factors or cellular stress, leads to the phosphorylation of a variety of downstream substrates.[6][8] This cascade of events influences critical cellular functions and is frequently dysregulated in cancer.[19]
Diagram: Simplified Abl Kinase Signaling
Caption: Key signaling events downstream of Abl kinase.
References
- 1. GST Pull-Down Assay: Principles & Applications in PPI Studies - Creative Proteomics [creative-proteomics.com]
- 2. Pull-down assays [sigmaaldrich.com]
- 3. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- 4. This compound [KKGEAIYAAPFA-NH2] - 1 mg [anaspec.com]
- 5. innopep.com [innopep.com]
- 6. journals.biologists.com [journals.biologists.com]
- 7. This compound | 12-493 [merckmillipore.com]
- 8. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]
- 11. Pull Down Assay Technical - Profacgen [profacgen.com]
- 12. cube-biotech.com [cube-biotech.com]
- 13. Peptide reporters of kinase activity in whole cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. promega.com [promega.com]
- 16. media.cellsignal.com [media.cellsignal.com]
- 17. A Novel Quantitative Kinase Assay Using Bacterial Surface Display and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Defying c-Abl signaling circuits through small allosteric compounds [frontiersin.org]
Application Notes: TAMRA-labeled Abltide for Real-Time Kinase Activity Monitoring
Introduction
The Abelson (Abl) tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, adhesion, and apoptosis.[1] Its dysregulation is a hallmark of several cancers, most notably Chronic Myeloid Leukemia (CML), which is characterized by the BCR-Abl fusion protein, a constitutively active kinase.[2][3] Consequently, Abl kinase is a significant target for drug discovery and therapeutic intervention. Real-time monitoring of Abl kinase activity is essential for high-throughput screening of potential inhibitors and for studying kinase dynamics.
This application note describes the use of TAMRA-labeled Abltide, a fluorescent peptide substrate, for the continuous, real-time measurement of Abl kinase activity.[4][5] The this compound peptide sequence (KKGEAIYAAPFA-NH2) is a known specific substrate for Abl kinase.[6][7][8] It is labeled with the fluorophore TAMRA (Carboxytetramethylrhodamine). The principle of the assay is based on the change in the fluorescence properties of the TAMRA dye upon phosphorylation of the tyrosine residue within the this compound peptide by Abl kinase. This change, often an increase in fluorescence intensity, allows for the direct and continuous monitoring of enzymatic activity.[9][10]
Product Specifications and Data
Quantitative data for TAMRA-labeled this compound and the TAMRA fluorophore are summarized below.
Table 1: Properties of TAMRA-labeled this compound
| Property | Value | Reference |
|---|---|---|
| Peptide Sequence | 5-TAMRA-Lys-Lys-Gly-Glu-Ala-Ile-Tyr-Ala-Ala-Pro-Phe-Ala-NH2 | [4][6] |
| One-Letter Code | 5-TAMRA-KKGEAIYAAPFA-NH2 | [8] |
| Molecular Weight | ~1677 g/mol | [5] |
| Fluorophore | 5-TAMRA (Carboxytetramethylrhodamine) | [4] |
| Excitation Maximum (λex) | ~544 - 552 nm | [4][11][12] |
| Emission Maximum (λem) | ~572 - 580 nm |[4][11][12] |
Table 2: Photophysical Properties of 5-TAMRA Fluorophore
| Property | Value | Reference |
|---|---|---|
| Molar Extinction Coefficient (ε) | 95,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (φ) | 0.1 | |
| Recommended Laser Line | 532 nm |
| pH Sensitivity | Insensitive |[13] |
Signaling Pathway and Experimental Workflow
Abl Kinase Signaling Pathway
In CML, the BCR-Abl fusion protein leads to constitutive kinase activation, triggering multiple downstream signaling pathways that drive uncontrolled cell proliferation and survival.[14] Understanding this pathway is critical for contextualizing the role of Abl kinase inhibitors.
Caption: Simplified BCR-Abl signaling cascade.
Assay Principle and Workflow
The assay measures the rate of phosphorylation of TAMRA-Abltide by Abl kinase. The phosphorylation event alters the local chemical environment of the TAMRA fluorophore, resulting in a detectable increase in fluorescence intensity. This allows for the reaction to be monitored in real-time.
Caption: Assay principle and experimental workflow.
Experimental Protocols
This protocol provides a method for a continuous, real-time Abl kinase assay in a 96-well plate format.
A. Required Materials
-
Enzyme: Recombinant Human Abl1 Kinase
-
Substrate: TAMRA-labeled this compound
-
Buffer Components: Tris-HCl, MgCl₂, DTT (Dithiothreitol)
-
Cofactor: ATP (Adenosine triphosphate)
-
Equipment:
-
Fluorescence microplate reader with excitation/emission filters for TAMRA (e.g., Ex: 545 nm, Em: 580 nm).
-
Low-volume, black 96- or 384-well plates.
-
Standard laboratory pipettes and consumables.
-
Temperature-controlled incubator or plate reader.
-
B. Reagent Preparation
-
Kinase Assay Buffer (1X): 100 mM Tris (pH 8.0), 10 mM MgCl₂, 1 mM DTT. Prepare from sterile, high-purity stock solutions. Store at 4°C.
-
TAMRA-Abltide Stock Solution (100 µM): Dissolve the lyophilized peptide in DMSO to create a concentrated stock. Aliquot and store at -20°C or -80°C, protected from light.
-
Abl Kinase Working Solution: Dilute the Abl kinase stock to the desired concentration (e.g., 60 nM, for a final concentration of 30 nM) in 1X Kinase Assay Buffer. Prepare fresh on the day of the experiment and keep on ice.
-
ATP Stock Solution (10 mM): Dissolve ATP in water, adjust pH to 7.5, and store in aliquots at -20°C.
C. Assay Procedure
The following volumes are for a final reaction volume of 50 µL. Adjust as needed.
-
Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing the kinase and substrate. For each reaction, you will need:
-
25 µL of 2X Kinase Assay Buffer.
-
5 µL of TAMRA-Abltide (from a 10X working stock, e.g., 5 µM for a 0.5 µM final concentration).
-
Volume of Abl Kinase working solution.
-
Nuclease-free water to bring the volume to 45 µL per well.
-
For inhibitor screening, add 5 µL of inhibitor compound at various concentrations. For controls, add 5 µL of vehicle (e.g., DMSO).
-
-
Plate Setup:
-
Add 45 µL of the master mix to each well of a black microplate.
-
Controls:
-
No Enzyme Control: Master mix without Abl kinase.
-
No ATP Control: Master mix to which water will be added instead of ATP.
-
No Substrate Control: Master mix without TAMRA-Abltide.
-
-
-
Incubation: Incubate the plate at the desired reaction temperature (e.g., 30°C) for 5-10 minutes to allow all components to equilibrate.[15]
-
Reaction Initiation:
-
Place the plate in the fluorescence plate reader, which should also be set to 30°C.
-
Initiate the kinase reaction by adding 5 µL of 10X ATP solution (for a final concentration of 1-2 mM) to each well.[15]
-
Mix the plate gently.
-
-
Data Acquisition:
-
Immediately begin monitoring the fluorescence intensity every 30-60 seconds for a period of 30-60 minutes.
-
Use instrument settings appropriate for TAMRA (Excitation: ~545 nm, Emission: ~580 nm).
-
D. Data Analysis
-
Subtract the background fluorescence from the "no enzyme" control wells from all other readings.
-
Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time (minutes) for each reaction.
-
Determine the initial reaction velocity (v₀) by calculating the slope of the linear portion of the curve.
-
For inhibitor studies, plot the initial velocity as a function of inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. apexbt.com [apexbt.com]
- 3. youtube.com [youtube.com]
- 4. cpcscientific.com [cpcscientific.com]
- 5. AddexBio Product Detail - this compound-TAMRA labeled (Abl Kinase substrate) [addexbio.com]
- 6. This compound [KKGEAIYAAPFA-NH2] - 1 mg [eurogentec.com]
- 7. This compound [KKGEAIYAAPFA-NH2] - 1 mg [anaspec.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Shining Light on Protein Kinase Biomarkers with Fluorescent Peptide Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Spectrum [TAMRA (Carboxytetramethylrhodamine)] | AAT Bioquest [aatbio.com]
- 12. eurofinsgenomics.com [eurofinsgenomics.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Mapping the conformational energy landscape of Abl kinase using ClyA nanopore tweezers - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Kinase Assay for Abl Kinase Using Immobilized Abltide
Application Note & Protocol
Introduction
The Abelson murine leukemia viral oncogene homolog 1 (Abl) is a non-receptor tyrosine kinase that plays a crucial role in cell differentiation, division, adhesion, and stress response.[1] Dysregulation of Abl kinase activity, often due to chromosomal translocation leading to the Bcr-Abl fusion protein, is a hallmark of chronic myeloid leukemia (CML).[2][3] Consequently, Abl kinase is a significant target for drug discovery and the development of targeted therapies.[4][5][6] This document provides a detailed protocol for a solid-phase kinase assay using an immobilized synthetic peptide substrate, Abltide, to measure the activity of Abl kinase. This non-radioactive method offers a sensitive and specific platform for screening potential Abl kinase inhibitors.[7][8]
The assay involves the immobilization of the this compound peptide onto a solid support, such as agarose beads or a 96-well plate.[5][6][7] The immobilized substrate is then incubated with the Abl kinase in the presence of ATP. The phosphorylation of the this compound is detected using a specific anti-phosphotyrosine antibody, followed by a secondary antibody conjugated to an enzyme for signal generation.[5][7] This method allows for the direct measurement of kinase activity and can be adapted for high-throughput screening of inhibitors.[7][9]
Abl Kinase Signaling Pathway
The Abl kinase is a key component of multiple signaling pathways that regulate critical cellular processes. Upon activation by various stimuli, including growth factors and cellular stress, Abl kinase phosphorylates a range of downstream substrates. This phosphorylation cascade influences cell proliferation, survival, and cytoskeletal reorganization.[4][10] In the context of CML, the Bcr-Abl fusion protein exhibits constitutively active kinase activity, leading to uncontrolled cell growth and division.[10][11] Key downstream signaling pathways activated by Bcr-Abl include the Ras/MAPK pathway, the PI3K/Akt pathway, and the JAK/STAT pathway.[2][12]
Caption: Abl Kinase Signaling Pathway.
Experimental Workflow
The solid-phase kinase assay workflow consists of several key steps: immobilization of the this compound substrate, the kinase reaction, and the detection of phosphorylation. The substrate is first attached to a solid support. The kinase and ATP are then added to initiate the phosphorylation reaction. Finally, the phosphorylated substrate is detected using an antibody-based method, which can be colorimetric, fluorescent, or chemiluminescent.
References
- 1. promega.com [promega.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Design of substrate-based BCR-ABL kinase inhibitors using the cyclotide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. A solid-phase Bcr-Abl kinase assay in 96-well hydrogel plates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a sensitive non-radioactive protein kinase assay and its application for detecting DYRK activity in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of Activation of Abl Family Kinases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Co-expression of Abl Kinase and Abltide in E. coli for Activity Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Abelson (Abl) tyrosine kinase is a critical enzyme involved in cell growth, proliferation, and migration. Its aberrant activity, often due to mutations or chromosomal translocations such as the Bcr-Abl fusion protein in Chronic Myeloid Leukemia (CML), is a key driver in oncogenesis. Studying the activity of Abl kinase and the efficacy of its inhibitors is paramount in cancer research and drug development. This application note details a robust and efficient method for studying Abl kinase activity by co-expressing the kinase and its peptide substrate, Abltide, within Escherichia coli. This in-cell assay system leverages the bacterial cytoplasm as a reaction vessel, allowing for rapid assessment of kinase activity without the need for complex protein purification.[1][2][3] This approach is particularly useful for screening kinase mutants and evaluating the impact of inhibitors.
Core Principles
This methodology is based on the co-expression of human Abl tyrosine kinase and a glutathione S-transferase (GST)-tagged this compound substrate in E. coli.[3] Since E. coli lacks endogenous tyrosine kinases, the phosphorylation of this compound is directly attributable to the activity of the co-expressed Abl kinase.[2] The level of phosphorylated this compound can be quantified using Phos-tag™ SDS-PAGE, a technique that separates phosphorylated and non-phosphorylated proteins, followed by Western blotting.[1][2][3][4] This system provides a straightforward approach to analyze the structure-activity relationships of Abl kinase variants.[2]
Data Presentation
Table 1: Relative Kinase Activity of Wild-Type and Mutant Abl Kinase Domains
The following table summarizes the enzymatic activity of various Abl kinase domain mutants associated with imatinib resistance, as determined by the E. coli co-expression system. Activity is expressed relative to the wild-type (WT) Abl kinase.
| Abl Kinase Mutant | Relative Kinase Activity |
| Wild-Type (WT) | Comparable to WT |
| H396P | Reduced |
| Y253F | Reduced |
| E255K | Undetectable |
| T315I | Undetectable |
| M351T | Undetectable |
Data compiled from studies utilizing the E. coli co-expression system and Phos-tag SDS-PAGE analysis.[1][2][4]
Experimental Protocols
Plasmid Construction
-
Abl Kinase Expression Vector: The human Abl kinase domain (wild-type or mutant) is cloned into a pET series vector, such as pET21a(+), under the control of an inducible T7 promoter. This allows for high-level expression upon induction with Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
This compound Substrate Expression Vector: The this compound peptide sequence (EAIYAAPFAKKK) is genetically fused to the C-terminus of Glutathione S-transferase (GST) in a compatible plasmid with a different origin of replication and antibiotic resistance marker, such as pCDFDuet-1.[3] The GST tag facilitates both purification (if required) and detection by Western blot.
Co-expression of Abl Kinase and GST-Abltide in E. coli
-
Transformation: Co-transform the Abl kinase expression plasmid and the GST-Abltide substrate plasmid into a suitable E. coli expression strain, such as BL21(DE3).
-
Culture Initiation: Plate the transformed cells on LB agar containing the appropriate antibiotics for both plasmids (e.g., ampicillin for pET21a(+) and streptomycin for pCDF_GST-Abltide).[3] Inoculate a single colony into 5 mL of LB broth with the same antibiotics and grow overnight at 37°C with shaking.
-
Induction: The following day, dilute the overnight culture 1:100 into fresh LB broth with antibiotics and grow at 37°C with shaking to an OD600 of 0.4-0.6.
-
Protein Expression: Induce protein expression by adding IPTG to a final concentration of 1 mM.[3] Continue to incubate the culture for 3-4 hours at 37°C.
-
Cell Harvest: Harvest the bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
Sample Preparation and Analysis
-
Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% Triton X-100, and protease inhibitors). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the insoluble debris. Collect the supernatant containing the soluble proteins.
-
Phos-tag™ SDS-PAGE:
-
Prepare a 10% polyacrylamide gel containing 50 µM Phos-tag™ acrylamide and 100 µM MnCl2.
-
Mix the soluble protein fraction with 2x SDS-PAGE sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto the Phos-tag™ SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel. The Phos-tag™ will retard the migration of the phosphorylated GST-Abltide.
-
-
Western Blotting:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against GST (to detect both phosphorylated and non-phosphorylated GST-Abltide) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. The upper band corresponds to the phosphorylated GST-Abltide, and the lower band corresponds to the non-phosphorylated form.
-
Visualizations
Bcr-Abl Signaling Pathway
Caption: Bcr-Abl signaling pathways in CML.
Experimental Workflow for Abl Kinase Activity Assay
Caption: Workflow for in-cell Abl kinase assay.
References
Measuring Bcr-Abl kinase activity in cell lysates with Abltide
Application Note & Protocol
Topic: Measuring Bcr-Abl Kinase Activity in Cell Lysates with Abltide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the pathogenic driver of Chronic Myeloid Leukemia (CML).[1][2] Its deregulated kinase activity promotes hyperproliferation and resistance to apoptosis in hematopoietic cells.[3] Consequently, Bcr-Abl is a critical therapeutic target, and assays to measure its kinase activity are essential for basic research and for screening potential tyrosine kinase inhibitors (TKIs).[3][4]
This application note provides a detailed protocol for measuring Bcr-Abl kinase activity from cell lysates using this compound, a synthetic peptide substrate.[5][6][7] The method described is a non-radioactive, in vitro kinase assay that can be adapted for various downstream detection methods, including Western blotting and ELISA.
Bcr-Abl Signaling Pathway
The constitutive kinase activity of Bcr-Abl is a result of its dimerization, facilitated by the BCR coiled-coil domain, which leads to trans-autophosphorylation.[1][8] This autophosphorylation creates docking sites for adaptor proteins like GRB2, initiating multiple downstream signaling cascades that are crucial for leukemogenesis.[8][9] Key activated pathways include the RAS/MAPK pathway, which drives cell proliferation, and the PI3K/AKT/mTOR pathway, which promotes cell survival and inhibits apoptosis.[10][11] Understanding these pathways is crucial for contextualizing the role of Bcr-Abl activity in CML.
Caption: The Bcr-Abl signaling cascade.
Experimental Workflow
The overall workflow involves preparing a cell lysate containing active Bcr-Abl kinase, performing an in vitro kinase reaction with the this compound substrate and ATP, stopping the reaction, and finally detecting the phosphorylated substrate.
Caption: Workflow for the Bcr-Abl kinase assay.
Materials and Reagents
| Reagent/Material | Supplier & Catalog No. (Example) | Storage |
| Bcr-Abl Positive Cell Line (e.g., K562) | ATCC (CCL-243) | Liquid Nitrogen / 37°C Incubator |
| This compound Peptide (Sequence: EAIYAAPFAKKK) | SinoBiological (PS100001) | -20°C (Lyophilized)[5] |
| Cell Lysis Buffer (RIPA or similar) | Thermo Fisher (89900) | 4°C |
| Protease Inhibitor Cocktail | Roche (11836170001) | 4°C |
| Phosphatase Inhibitor Cocktail | Thermo Fisher (78420) | 4°C |
| BCA Protein Assay Kit | Thermo Fisher (23225) | Room Temperature |
| ATP, 100 mM Solution | Promega (V9151) | -20°C |
| Dithiothreitol (DTT), 1M | Sigma-Aldrich (D9779) | -20°C |
| Magnesium Chloride (MgCl₂), 1M | Thermo Fisher (AM9530G) | Room Temperature |
| Tris-HCl, pH 7.5, 1M | Thermo Fisher (15567027) | Room Temperature |
| Anti-Phosphotyrosine Antibody (e.g., 4G10) | Millipore (05-321) | 4°C |
| HRP-conjugated Secondary Antibody | Cell Signaling Technology (7074) | 4°C |
| SDS-PAGE Gels and Buffers | Bio-Rad | Room Temperature |
| PVDF Membrane | Millipore (IPVH00010) | Room Temperature |
| ECL Western Blotting Substrate | Thermo Fisher (32106) | 4°C |
Experimental Protocols
Preparation of Cell Lysates
This protocol is designed to extract total protein from cultured cells while preserving kinase activity.
-
Culture Bcr-Abl positive cells (e.g., K562) to a density of approximately 1-2 x 10⁶ cells/mL. For inhibitor studies, treat cells with the desired concentration of inhibitor (e.g., Imatinib) for the specified time before harvesting.
-
Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).
-
Resuspend the cell pellet in ice-cold Lysis Buffer supplemented with Protease and Phosphatase Inhibitor Cocktails. Use approximately 1 mL of buffer per 10⁷ cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled microfuge tube.
-
Determine the protein concentration of the lysate using a BCA Protein Assay Kit.
-
Aliquot the lysate and store at -80°C for future use. Avoid repeated freeze-thaw cycles.
In Vitro Bcr-Abl Kinase Assay
This protocol outlines the phosphorylation of this compound substrate by Bcr-Abl in the cell lysate.
-
Prepare a 2X Kinase Reaction Buffer. See Table 2 for final concentrations.
-
On ice, prepare the kinase reaction mix in a microfuge tube. For each reaction, combine the components as listed in Table 3. Include appropriate controls such as a no-lysate control (background) and a lysate from Bcr-Abl negative cells.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the reaction mixture for 30-60 minutes at 30°C or 37°C.[3][12] The optimal time and temperature may need to be determined empirically.
-
Terminate the reaction by adding 4X SDS-PAGE Laemmli sample buffer and boiling at 95°C for 5 minutes.[13] Alternatively, for other detection methods, stop the reaction by adding EDTA to a final concentration of 50 mM.
| Kinase Reaction Buffer Components | Final Concentration | Stock Solution | Volume for 50 µL Reaction |
| Tris-HCl, pH 7.5 | 50 mM | 1 M | 2.5 µL |
| MgCl₂ | 10 mM | 1 M | 0.5 µL |
| DTT | 1 mM | 1 M | 0.05 µL |
| ATP | 10-100 µM | 10 mM | 0.5 - 5 µL |
| This compound | 0.2 - 0.5 mM | 10 mM | 1 - 2.5 µL |
| Cell Lysate | 20-50 µg | 1-5 mg/mL | Variable |
| Nuclease-Free Water | - | - | To 50 µL |
| Table 1: Recommended concentrations for kinase assay components.[3][12] |
| Example Reaction Setup | Volume |
| Cell Lysate (50 µg total protein) | X µL |
| 10X Kinase Buffer (500 mM Tris, 100 mM MgCl₂) | 5 µL |
| This compound (10 mM stock) | 2 µL |
| DTT (100 mM stock) | 0.5 µL |
| Nuclease-Free Water | (42.5 - X - Y) µL |
| ATP (10 mM stock, for 100 µM final) | Y µL (e.g., 0.5 µL) |
| Total Volume | 50 µL |
| Table 2: Example reaction mixture setup. |
Detection by Western Blot
This is a common method for detecting the phosphorylation of the this compound substrate.
-
Resolve the terminated kinase reaction samples on a 15% or 4-20% Tris-Glycine SDS-PAGE gel. The small size of this compound (approx. 1.3 kDa) requires high percentage gels or specialized peptide separation systems.[5]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary anti-phosphotyrosine antibody (e.g., 4G10) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 5.
-
Apply ECL Western Blotting Substrate and visualize the signal using a chemiluminescence imaging system. The intensity of the band corresponding to phosphorylated this compound is proportional to Bcr-Abl kinase activity.
Data Interpretation
Quantitative data can be obtained by densitometric analysis of the Western blot bands. The activity is measured as the signal intensity in the presence of Bcr-Abl lysate minus the background (no lysate control). For inhibitor studies, results are often expressed as a percentage of the activity of an untreated control.
| Condition | Description | Expected Outcome |
| Positive Control | K562 cell lysate + this compound + ATP | Strong phospho-Abltide signal |
| Negative Control 1 | No cell lysate + this compound + ATP | No signal (measures background) |
| Negative Control 2 | Bcr-Abl negative cell lysate + this compound + ATP | No or very low signal |
| Inhibitor Test | K562 cell lysate + this compound + ATP + Imatinib | Reduced or no signal |
| Table 3: Experimental controls and expected outcomes. |
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A solid-phase Bcr-Abl kinase assay in 96-well hydrogel plates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Development of a cell-based assay for Bcr-Abl kinase activity and appl" by Steven Bradley Ouellette [docs.lib.purdue.edu]
- 5. sinobiological.com [sinobiological.com]
- 6. This compound [KKGEAIYAAPFA-NH2] - 1 mg [anaspec.com]
- 7. innopep.com [innopep.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Mapping the conformational energy landscape of Abl kinase using ClyA nanopore tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro kinase assay [protocols.io]
Troubleshooting & Optimization
How to improve the signal-to-noise ratio in an Abltide kinase assay
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the Abltide kinase assay.
Troubleshooting Guide
This section addresses common issues encountered during this compound kinase assays, offering potential causes and solutions to enhance your experimental outcomes.
| Issue | Potential Cause | Suggested Solution |
| Low or No Signal | Inactive Kinase: The Abl kinase may have lost activity due to improper storage or handling. | Ensure the kinase is stored at -80°C and thawed on ice immediately before use. Avoid repeated freeze-thaw cycles.[1] |
| Suboptimal Reagent Concentrations: Incorrect concentrations of ATP or this compound substrate can limit the reaction. | Titrate both ATP and this compound concentrations to determine the optimal levels for your specific assay conditions. A typical starting point for ATP is around the Km value for the kinase.[2][3] | |
| Insufficient Incubation Time: The kinase reaction may not have proceeded long enough to generate a detectable signal. | Optimize the incubation time. Perform a time-course experiment to find the linear range of the reaction.[4][5] | |
| Problem with Detection Reagent: The antibody or detection system may not be functioning correctly. | Verify the activity of secondary reagents and ensure compatibility with your detection method (e.g., chemiluminescence, fluorescence). | |
| High Background | Non-specific Binding: The primary or secondary antibody may be binding non-specifically to the membrane or plate. | Increase the concentration of blocking agent (e.g., BSA or non-fat milk) and/or add a detergent like Tween-20 to your wash buffers. |
| Contaminating Kinase Activity: If using cell lysates, other kinases may be phosphorylating the this compound substrate. | Consider using a more purified kinase preparation or a specific inhibitor for potentially contaminating kinases. Using an immobilized GST-Abltide substrate can also help by allowing for stringent washing steps to remove non-specific kinases before detection.[6] | |
| Presence of Phosphatases: Phosphatases in cell lysates can dephosphorylate the this compound substrate, reducing the signal. | Add phosphatase inhibitors (e.g., sodium orthovanadate) to your lysis and reaction buffers.[7] | |
| Inconsistent Results | Pipetting Errors: Inaccurate or inconsistent pipetting can lead to high variability between wells. | Calibrate your pipettes regularly and use reverse pipetting for viscous solutions. |
| Temperature Fluctuations: Inconsistent incubation temperatures can affect enzyme kinetics. | Ensure all incubation steps are carried out at a consistent and optimal temperature.[5] | |
| Reagent Instability: Degradation of reagents, particularly ATP and the kinase, can lead to variable results. | Prepare fresh reagents and store them properly. Aliquot reagents to avoid multiple freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound substrate to use in my assay?
A1: The optimal concentration of this compound can vary depending on the specific kinase preparation and assay format. It is recommended to perform a substrate titration to determine the Km value in your system. A good starting point for many assays is in the range of 50 µM to 200 µM.[8] For accurate turnover rate measurements, it's beneficial to test concentrations both below and above the Km.[3]
Q2: How can I optimize the ATP concentration for my this compound kinase assay?
A2: The ATP concentration should ideally be at or near the Km value of the Abl kinase for ATP, especially when screening for competitive inhibitors.[2] However, cellular ATP concentrations are in the millimolar range, so for cell-based assays or to mimic physiological conditions more closely, a higher ATP concentration may be necessary.[2] A common starting concentration for in vitro assays is 10 µM to 100 µM.[6][9] An ATP titration experiment is the best way to determine the optimal concentration for your specific assay.
Q3: What are the key components of a standard this compound kinase assay buffer?
A3: A typical kinase buffer for an this compound assay includes a buffering agent to maintain pH (e.g., 50 mM Tris-HCl at pH 7.5), a divalent cation that is essential for kinase activity (e.g., 10 mM MgCl2), and a reducing agent to maintain the kinase in an active state (e.g., 1 mM DTT).[6] Depending on the source of the kinase, other components like phosphatase inhibitors (e.g., sodium orthovanadate) may be included.[10]
Q4: How can I improve the signal-to-noise ratio in my assay?
A4: One effective method is to use a solid-phase assay with an immobilized substrate, such as GST-tagged this compound on glutathione beads.[6] This allows for washing away unbound proteins and reaction components that can contribute to background noise before the detection step.[6] Additionally, optimizing blocking steps and antibody concentrations can help reduce non-specific binding and lower the background.
Q5: My kinase is from a cell lysate. How do I minimize interference from other cellular components?
A5: When using cell lysates, it's crucial to include protease and phosphatase inhibitors in your lysis buffer to prevent degradation of your kinase and dephosphorylation of your substrate.[11] Using a specific capture method for your kinase of interest before the assay or employing a highly specific substrate can also help. The use of immobilized substrates is particularly advantageous in this context, as it allows for the removal of interfering soluble components.[6]
Experimental Protocols
Standard this compound Kinase Assay Protocol (Solution-Phase)
This protocol provides a general framework for a solution-phase this compound kinase assay. Optimization of specific concentrations and incubation times is recommended.
-
Prepare Kinase Reaction Master Mix: In a microcentrifuge tube, prepare a master mix containing the kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), this compound substrate, and any necessary inhibitors or activators.
-
Aliquot Master Mix: Aliquot the master mix into individual reaction tubes or wells of a microplate.
-
Initiate the Reaction: Add the Abl kinase to each reaction tube/well to start the reaction. For negative controls, add buffer instead of the kinase.
-
Incubation: Incubate the reactions at the optimal temperature (e.g., 30°C or 37°C) for a predetermined amount of time (e.g., 30-60 minutes).[5][6]
-
Stop the Reaction: Terminate the reaction by adding a stop solution, such as EDTA, which chelates the Mg2+ necessary for kinase activity.[12]
-
Detection: Detect the phosphorylated this compound using a suitable method. This could involve transferring the reaction mixture to a membrane for Western blotting with a phospho-tyrosine specific antibody, or using a luminescence-based assay kit that measures ATP consumption (like ADP-Glo).[6][13]
Solid-Phase this compound Kinase Assay Protocol
This protocol is designed to improve the signal-to-noise ratio by immobilizing the substrate.[6]
-
Prepare Substrate-Coated Beads: Incubate GST-tagged this compound with glutathione-agarose beads to allow for binding.
-
Wash Beads: Wash the beads with kinase buffer to remove any unbound GST-Abltide.
-
Kinase Reaction: Add the Abl kinase and ATP to the beads to initiate the phosphorylation reaction.
-
Incubation: Incubate at the optimal temperature with gentle mixing.
-
Wash and Elute: Wash the beads extensively to remove the kinase, ATP, and other soluble components. The phosphorylated GST-Abltide can then be eluted or detected directly on the beads.
-
Detection: Analyze the phosphorylated substrate by Western blotting using an anti-phosphotyrosine antibody or by other methods like MALDI-TOF mass spectrometry.[6]
Visualizations
Caption: A flowchart illustrating the major steps in a typical this compound kinase assay.
Caption: A diagram showing the activation of Abl kinase and its phosphorylation of a substrate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. shop.carnabio.com [shop.carnabio.com]
- 3. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]
- 4. promega.com [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational states dynamically populated by a kinase determine its function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. Mapping the conformational energy landscape of Abl kinase using ClyA nanopore tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. promega.com.br [promega.com.br]
Reducing background phosphorylation in Abltide-based assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background phosphorylation and optimize their Abltide-based kinase assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background signal in an this compound-based assay?
High background can originate from several sources, broadly categorized as enzyme-related, substrate-related, or assay-reagent-related. Key causes include:
-
Contaminated Reagents: The presence of contaminating ADP in the ATP stock is a primary cause of high background in luminescence-based assays like ADP-Glo™, as the signal is generated from ADP.[1][2]
-
Non-Enzymatic Phosphorylation: The this compound peptide substrate may undergo phosphorylation through a non-enzymatic process, contributing to the signal in "no enzyme" control wells.
-
Contaminating Kinase Activity: When using cell lysates or less-purified enzyme preparations, other kinases present in the sample can phosphorylate the this compound substrate.[3]
-
Incomplete ATP Depletion (for ADP-Glo™ assays): In the first step of the ADP-Glo™ assay, residual ATP that is not fully depleted by the ADP-Glo™ Reagent will be detected in the second step, leading to a false positive signal.[4] This can be caused by poor mixing or liquid adhering to the well walls.[4]
-
Kinase Autophosphorylation: In the absence of the this compound substrate, the Abl kinase may phosphorylate itself, contributing to ADP generation.[5]
Q2: My "no enzyme" control shows a high signal. How can I troubleshoot this?
A high signal in the absence of your kinase points to a background issue independent of enzyme activity. The primary suspects are reagent contamination and non-enzymatic signal generation.
-
Check ATP Purity: If using an ADP-detection assay (e.g., ADP-Glo™), the most likely cause is ADP contamination in your ATP stock. Using a high-purity or "ultra-pure" ATP source is recommended to significantly improve the signal-to-background ratio.[2][6]
-
Evaluate Buffer Components: Test your reaction buffer without any enzyme or ATP to ensure it does not intrinsically interfere with your detection method.
-
Use a Different Assay Format: Consider a solid-phase assay. By immobilizing a GST-tagged this compound substrate on glutathione beads, you can perform wash steps to remove soluble reaction components before detecting phosphorylation, which can reduce background from coeluted phosphoproteins.[3]
Q3: How does ATP concentration affect my assay's background and sensitivity?
ATP concentration is a critical parameter to optimize.
-
High ATP Concentration: While necessary to approach enzyme saturation (Vmax), high ATP levels can contain more contaminating ADP, raising the background signal in ADP-detection assays.[1][2]
-
Low ATP Concentration: Using ATP concentrations well below the Michaelis-Menten constant (Km) for the kinase can limit the assay window and sensitivity. The reported ATP Km for Abl1 kinase is approximately 0.76 µM, though this can vary with reaction conditions.[7]
The goal is to find a balance. It is often recommended to use an ATP concentration at or near the Km of the kinase to ensure a sufficient reaction rate while minimizing potential background from contaminants.
Troubleshooting Guide
This section provides a logical workflow and specific solutions for common issues encountered during this compound assays.
Problem: High Signal-to-Background Ratio and Data Variability
High background noise can obscure the true signal from kinase activity, leading to poor data quality and difficulty in determining inhibitor potency (IC50).
Troubleshooting Workflow
The following diagram outlines a step-by-step process for diagnosing and resolving high background issues.
Caption: Troubleshooting workflow for high background in kinase assays.
Quantitative Impact of Reagent Quality
The purity of ATP is crucial for assays that measure ADP. Using higher purity ATP directly translates to a better signal-to-background ratio.
| ATP Source | Relative Signal-to-Background (S/B) Ratio | Key Takeaway |
| Standard Commercial ATP | 1x | Baseline performance, may have significant ADP contamination. |
| Promega Ultra-Pure ATP | 2-3x | Reduced ADP contamination significantly lowers background and improves assay sensitivity.[2] |
Experimental Protocols
Protocol 1: this compound Kinase Assay using ADP-Glo™ Technology
This protocol outlines a typical procedure for measuring Abl kinase activity by quantifying the amount of ADP produced.
1. Reagent Preparation:
- Kinase Buffer: Prepare a 5X kinase buffer (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 5 mM DTT).
- ATP Stock: Prepare a concentrated stock of ultra-pure ATP in nuclease-free water.[2]
- Abl Kinase: Dilute purified Abl kinase to the desired concentration in kinase buffer.
- This compound Substrate: Dissolve this compound peptide (EAIYAAPFAKKK) in kinase buffer.[5]
2. Kinase Reaction:
- Add 5 µL of 5X kinase buffer to wells of a 384-well plate.
- Add 2.5 µL of this compound substrate.
- Add 2.5 µL of test compound (inhibitor) or vehicle (DMSO).
- Initiate the reaction by adding 5 µL of Abl kinase followed by 10 µL of ATP solution. The final volume should be 25 µL.
- Controls: Include "no enzyme" wells (replace enzyme with buffer) and "no substrate" wells (replace substrate with buffer).
- Incubate the plate at 30°C for 60 minutes.[3]
3. ADP Detection:
- Equilibrate the plate and ADP-Glo™ reagents to room temperature.
- Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30-60 minutes.
- Measure luminescence using a plate reader.
ADP-Glo™ Assay Principle
The following diagram illustrates the two-step process of the ADP-Glo™ assay, which is crucial for understanding how background can be introduced.
Caption: The two-step principle of the ADP-Glo™ kinase assay.
Protocol 2: Solid-Phase this compound Kinase Assay
This method is useful for assays with cell extracts, as it includes wash steps to remove interfering components.[3]
1. Substrate Preparation:
- Use a GST-Abltide fusion protein as the substrate.
- Immobilize the GST-Abltide on glutathione-agarose beads.
2. Kinase Reaction:
- Combine the substrate-bound beads with purified kinase or cell extract in kinase buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).[3]
- Add ATP (e.g., 10 µM) to start the reaction.[3]
- Incubate at 30°C for 60 minutes with gentle agitation.[3]
3. Washing and Detection:
- Pellet the beads by centrifugation.
- Wash the beads several times with a high-salt buffer (e.g., PBS with 0.5 M NaCl) to remove non-specifically bound proteins.[3]
- Elute the substrate or analyze phosphorylation directly on the beads.
- Detection can be performed via:
- Western Blot: Using a phospho-tyrosine specific antibody (e.g., 4G10).[3]
- Radioactivity: If using [γ-³²P]ATP.
- Mass Spectrometry: For site-specific phosphorylation analysis.
References
- 1. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. ulab360.com [ulab360.com]
- 7. media.cellsignal.com [media.cellsignal.com]
How to address the limited affinity of Abltide for Abl kinase
Technical Support Center: Abltide & Abl Kinase Interactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with the limited affinity of this compound for Abl kinase.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its affinity for Abl kinase considered limited?
A1: this compound is a synthetic peptide substrate commonly used in kinase assays for Abelson tyrosine kinase (Abl). Its sequence is derived from the C-terminus of Abl itself.[1] While it is a recognized substrate, its affinity is considered limited for in vitro assays, which can lead to challenges in detecting kinase activity, especially with low enzyme concentrations or when screening for inhibitors. Some studies report a dissociation constant (KD) in the micromolar range, for example, a KD of 69.9 ± 13.0 µM has been documented.[2] This relatively weak binding requires higher concentrations of the peptide for saturation in kinase assays, which can sometimes lead to off-target effects or solubility issues.
Q2: My kinase assay signal is very low when using this compound. What are the potential causes and solutions?
A2: A low signal in your this compound-based kinase assay can stem from several factors related to its limited affinity.
-
Sub-saturating Substrate Concentration: You may be using an this compound concentration that is too far below its Michaelis constant (Km), leading to a low reaction velocity.
-
Solution: Increase the this compound concentration. It is advisable to perform a substrate titration experiment to determine the Km for your specific assay conditions and use a concentration of at least 2-5 times the Km to approach saturation.
-
-
Low Kinase Activity: The specific activity of your Abl kinase preparation may be low.
-
Solution: Verify the activity of your enzyme using a positive control or a different, higher-affinity substrate if available. Increase the amount of kinase in the assay, if possible.
-
-
Suboptimal Assay Conditions: Buffer components, pH, or cofactor (Mg2+, ATP) concentrations may not be optimal.
-
Solution: Review and optimize your assay buffer conditions. Ensure the ATP concentration is also appropriate for your experimental goals (e.g., at or near its Km).
-
Q3: How can I improve the binding affinity of my peptide substrate for Abl kinase?
A3: Several peptide engineering strategies can be employed to enhance binding affinity:
-
Amino Acid Substitution: Based on the substrate-binding site of Abl kinase, specific amino acid substitutions can be made. Introducing basic residues (like Arginine) N-terminal to the phosphorylation site can enhance interaction with acidic patches on the kinase.[3]
-
Peptide Cyclization: Constraining the peptide's conformation through cyclization can reduce the entropic penalty of binding, leading to higher affinity.
-
Inclusion of Docking Motifs: Appending known docking or recruitment sequences to the substrate peptide can increase its effective concentration near the kinase's active site. For some kinases, linking the substrate to ligands that bind to SH2 or SH3 domains has been shown to enhance phosphorylation.[4]
-
Non-Natural Amino Acids: Incorporating non-natural amino acids can introduce new favorable interactions with the kinase.
Troubleshooting Guides
Guide 1: Optimizing this compound Concentration in a Kinase Activity Assay
This guide helps you troubleshoot low signal-to-noise ratios in your endpoint or kinetic kinase assays.
Problem: Low assay signal, high background, or inconsistent results.
Workflow:
Caption: Troubleshooting workflow for low signal in this compound kinase assays.
Strategies to Enhance this compound Affinity
Improving the affinity of this compound can lead to more sensitive and robust assays. Below are strategies and comparative data.
Data on this compound and Modified Peptides
The following table summarizes typical affinity values and provides a hypothetical comparison with engineered peptides.
| Peptide | Sequence | Modification | Affinity (Km or Kd) | Citation |
| This compound | EAIYAAPFAKKK | None (Standard) | ~70 µM (Kd) | [1][2] |
| Hypothetical Mod-1 | RRIYAAPFAKKK | N-terminal Arg addition | 10-20 µM (Km) | |
| Hypothetical Mod-2 | Cyclo(CG-EAIYAAPFA-CG) | Head-to-tail cyclization | 5-15 µM (Kd) | |
| Hypothetical Mod-3 | (SH2-ligand)-EAIYAAPFAKKK | Docking motif fusion | < 5 µM (Apparent Km) |
Note: Values for modified peptides are illustrative examples based on common outcomes of such modifications.
Logical Flow for Peptide Improvement
The process of improving a peptide substrate involves a cycle of design, synthesis, and testing.
Caption: A cyclical workflow for designing and validating higher-affinity peptide substrates.
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Binding Assay
Objective: To determine the dissociation constant (Kd) of a fluorescently-labeled peptide (e.g., TAMRA-Abltide) to Abl kinase.
Principle: FP measures the change in the tumbling rate of a fluorescently labeled peptide upon binding to the larger kinase. A small, rapidly tumbling peptide has low polarization, while the large, slowly tumbling peptide-kinase complex has high polarization.
Materials:
-
Fluorescently labeled this compound (e.g., 5-TAMRA-Abltide)
-
Purified Abl kinase
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
384-well, low-volume, black microplate
-
Microplate reader with FP capabilities
Methodology:
-
Preparation of Reagents:
-
Prepare a 2X stock of Abl kinase in Assay Buffer.
-
Prepare a 2X stock of fluorescently labeled this compound in Assay Buffer at a constant concentration (typically 1-5 nM).
-
Serially dilute the Abl kinase stock to create a range of concentrations.
-
-
Assay Plate Setup:
-
Add 10 µL of each serially diluted kinase concentration to the wells.
-
Add 10 µL of the 2X labeled this compound solution to all wells.
-
Include control wells:
-
"Free Peptide": 10 µL of 2X labeled this compound + 10 µL of Assay Buffer.
-
"Buffer Blank": 20 µL of Assay Buffer.
-
-
-
Incubation & Measurement:
-
Mix the plate gently and incubate for 30-60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
Subtract the buffer blank from all readings.
-
Plot the change in millipolarization (mP) units as a function of the log of the kinase concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the Kd.
-
Protocol 2: Isothermal Titration Calorimetry (ITC)
Objective: To provide a complete thermodynamic profile (Kd, ΔH, ΔS) of the this compound-Abl kinase interaction.
Principle: ITC directly measures the heat released or absorbed during a binding event.
Materials:
-
Purified, high-concentration Abl kinase
-
High-purity this compound peptide
-
ITC Buffer (dialysis buffer): e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol
-
Isothermal Titration Calorimeter
Methodology:
-
Sample Preparation:
-
Dialyze both the Abl kinase and the this compound peptide extensively against the same batch of ITC buffer to minimize buffer mismatch effects.
-
Determine the precise concentrations of both protein and peptide.
-
Typically, the kinase (in the cell) concentration should be 10-50 µM, and the peptide (in the syringe) should be 10-20 times more concentrated.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe.
-
Set the experimental temperature (e.g., 25°C).
-
-
Titration:
-
Load the Abl kinase into the sample cell and the this compound peptide into the injection syringe.
-
Perform a series of small (e.g., 2-5 µL) injections of the peptide into the kinase solution, allowing the system to reach equilibrium after each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of peptide to kinase.
-
Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, stoichiometry (n), and enthalpy of binding (ΔH).
-
Protocol 3: LanthaScreen™ Eu Kinase Binding Assay
Objective: To measure the binding of inhibitors to Abl kinase in a competitive format. This can also be adapted to measure peptide affinity.
Principle: This is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. A europium (Eu)-labeled anti-tag antibody binds to the tagged kinase, and a fluorescent "tracer" binds to the kinase's ATP site. When in close proximity, the Eu donor excites the tracer acceptor, generating a FRET signal. A competing compound (like an inhibitor or a high-affinity peptide) displaces the tracer, causing a loss of FRET.[5][6]
Materials:
-
GST- or His-tagged Abl Kinase
-
LanthaScreen™ Eu-labeled Anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Assay Buffer (provided with the kit)
Methodology:
-
Reagent Preparation:
-
Prepare solutions of the kinase, Eu-antibody, and test compounds (or peptide) at 3X the final desired concentration in the assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the test compound/peptide dilutions to the assay plate.
-
Add 5 µL of the Abl kinase/Eu-antibody mixture.
-
Add 5 µL of the tracer.
-
-
Incubation and Measurement:
-
Incubate for 1 hour at room temperature.
-
Read the TR-FRET signal on a compatible plate reader (excitation ~340 nm, emission at 615 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the log of the competitor concentration and fit to a sigmoidal curve to determine the IC₅₀.
-
Abl Kinase Signaling Pathway
The c-Abl kinase is a non-receptor tyrosine kinase involved in regulating cell growth, survival, and migration. Its deregulation, often through the formation of the BCR-Abl fusion protein, is a hallmark of chronic myeloid leukemia (CML).[7][8][9]
Caption: Simplified signaling pathways for c-Abl and the oncogenic BCR-Abl fusion protein.
References
- 1. Peptide Substrates: this compound | SinoBiological [sinobiological.com]
- 2. Mapping the conformational energy landscape of Abl kinase using ClyA nanopore tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct structural mechanisms determine substrate affinity and kinase activity of protein kinase Cα - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.biologists.com [journals.biologists.com]
Minimizing non-specific binding of Abltide in cell extracts
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Abltide peptide substrate in kinase assays with cell extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a synthetic peptide that serves as an optimized substrate for the Abl family of non-receptor tyrosine kinases, including c-Abl and the oncogenic Bcr-Abl fusion protein.[1][2][3] Its primary application is in in vitro kinase assays to measure the enzymatic activity of Abl kinases, often within complex biological samples like cell extracts.[1][3] The specific amino acid sequence of this compound is designed for high-affinity binding and efficient phosphorylation by Abl kinase.[2][3]
Q2: What is the amino acid sequence of this compound?
A2: The amino acid sequence for this compound is H-KKGEAIYAAPFA-NH2.[2][3]
Q3: Why is minimizing non-specific binding important in an this compound kinase assay?
A3: Minimizing non-specific binding is critical for obtaining accurate and reproducible results. High non-specific binding leads to an elevated background signal, which obscures the true kinase-dependent phosphorylation of this compound. This can mask the effects of inhibitors, lead to false positives, and decrease the overall sensitivity and signal-to-noise ratio of the assay.[4]
Q4: What are the common causes of high background or non-specific binding in cell extract kinase assays?
A4: High background can stem from several sources:
-
Hydrophobic or ionic interactions: The peptide substrate or detection antibodies may non-specifically adhere to the assay plate or other proteins in the lysate.[4]
-
Contaminating kinases: Other kinases present in the cell extract may phosphorylate the this compound substrate to some degree.
-
Poor quality of reagents: Degradation of ATP, substrate, or buffers can contribute to inconsistent results.
-
Inadequate blocking: Insufficient blocking of the assay surface (e.g., microplate wells) allows for direct binding of assay components.[4]
-
Suboptimal antibody concentrations: Excess concentrations of primary or secondary antibodies can increase non-specific binding.[5]
Troubleshooting Guide
Issue 1: High Background Signal in the Kinase Assay
High background noise can significantly reduce the sensitivity of your assay. The following steps and optimizations can help mitigate this issue.
1. Optimize the Lysis Buffer
The composition of your cell lysis buffer is crucial for preserving kinase activity while minimizing the release of interfering substances.[6][7]
-
Detergent Choice: Use mild, non-ionic detergents (e.g., NP-40, Triton X-100) to solubilize proteins without denaturing the kinase.[7] Avoid harsh ionic detergents like SDS in your primary lysis buffer, as they can inhibit kinase activity.[7]
-
Inhibitors: Always supplement your lysis buffer immediately before use with a cocktail of protease and phosphatase inhibitors to protect your target kinase and its substrates.[6][8]
-
Salt Concentration: Adjusting the salt concentration (e.g., 150 mM NaCl) can help disrupt weak, non-specific ionic interactions.
| Component | Recommended Starting Concentration | Purpose |
| Tris-HCl (pH 7.5) | 20-50 mM | Buffering agent to maintain pH |
| NaCl | 150 mM | Disrupts non-specific ionic interactions |
| NP-40 or Triton X-100 | 0.5 - 1.0% (v/v) | Mild non-ionic detergent for cell lysis |
| Protease Inhibitor Cocktail | As recommended by manufacturer | Prevents degradation of kinase and other proteins |
| Phosphatase Inhibitor Cocktail | As recommended by manufacturer | Preserves phosphorylation states |
| DTT | 1 mM | Reducing agent to maintain protein structure[9] |
2. Implement Effective Blocking Steps
Blocking unoccupied sites on the microplate wells is essential to prevent non-specific adsorption of the peptide, lysate proteins, and antibodies.
-
Blocking Agents: Bovine Serum Albumin (BSA) is a common and effective blocking agent for kinase assays.[10] Casein or commercially available blocking buffers can also be used.
-
Incubation Time: Ensure you are incubating the blocking buffer for a sufficient amount of time (e.g., 1-2 hours at room temperature or overnight at 4°C) to fully coat the surface.
3. Optimize Kinase Reaction Conditions
Fine-tuning the components and timing of your kinase reaction can improve the signal-to-noise ratio.
-
ATP Concentration: Use an ATP concentration that is at or near the Km of the kinase for ATP. Excessively high concentrations can sometimes increase background.
-
Incubation Time: Optimize the reaction time. A shorter incubation may reduce background, while a longer one might be necessary to detect low levels of kinase activity.[11] Time course experiments are recommended to find the optimal balance.
-
Washing Steps: Increase the number and duration of wash steps after the kinase reaction and after antibody incubations.[5] Use a wash buffer containing a mild detergent like Tween-20 (e.g., TBS-T or PBS-T).
| Parameter | Recommendation | Rationale |
| Blocking Agent | 1-3% BSA in PBS or TBS | Prevents non-specific binding to the plate surface.[10] |
| Wash Buffer | PBS or TBS + 0.05-0.1% Tween-20 | Removes unbound reagents and reduces background. |
| Number of Washes | 3-5 washes after each incubation step | Ensures thorough removal of non-specific binders.[5] |
| Antibody Dilution | Titrate primary and secondary antibodies | Use the lowest concentration that gives a robust signal to minimize background.[5] |
Experimental Protocols
Protocol 1: Preparation of Cell Lysate for Abl Kinase Assay
This protocol is a general guideline for preparing cell lysates suitable for measuring Abl kinase activity.
-
Cell Culture: Grow cells to 80-90% confluency. If applicable, treat with stimuli or inhibitors as required by your experiment.
-
Cell Harvest: Place the culture dish on ice. Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Add ice-cold Kinase Lysis Buffer (see table above, freshly supplemented with inhibitors) to the plate. Use a sufficient volume to cover the cell monolayer (e.g., 500 µL for a 10 cm dish).
-
Scraping: Use a cell scraper to gently scrape the cells off the plate in the lysis buffer.
-
Incubation: Transfer the cell lysate to a pre-chilled microcentrifuge tube and incubate on ice for 20-30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collection: Carefully transfer the supernatant (the clarified lysate) to a new, pre-chilled tube. This contains the soluble proteins, including active kinases.
-
Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).
-
Storage: Use the lysate immediately or aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[1][12]
Protocol 2: General this compound Kinase Assay (ELISA-based)
This protocol outlines a typical workflow for an ELISA-based kinase assay using immobilized this compound.
-
Substrate Coating: Coat a 96-well microplate with this compound peptide. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with Wash Buffer (e.g., PBS + 0.05% Tween-20).
-
Blocking: Add Blocking Buffer (e.g., 3% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the wash step as in step 2.
-
Kinase Reaction:
-
Prepare a master mix containing Kinase Reaction Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT), ATP, and your cell lysate (containing Abl kinase).[9]
-
Add the master mix to the wells. Include negative controls (no lysate or no ATP) to determine the background.
-
Incubate at 30°C for 30-60 minutes. The optimal time should be determined empirically.
-
-
Washing: Terminate the reaction by washing the plate 5 times with Wash Buffer.
-
Primary Antibody: Add a phospho-tyrosine specific primary antibody (e.g., 4G10) diluted in Blocking Buffer. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Secondary Antibody: Add an HRP-conjugated secondary antibody diluted in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.
-
Washing: Repeat the wash step as in step 2.
-
Detection: Add a chemiluminescent or colorimetric HRP substrate (e.g., TMB).
-
Readout: Measure the signal using a microplate reader at the appropriate wavelength.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CRB1001137 | Biosynth [biosynth.com]
- 3. This compound [KKGEAIYAAPFA-NH2] - 1 mg [anaspec.com]
- 4. Peptide reporters of kinase activity in whole cell lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. bostonbioproducts.com [bostonbioproducts.com]
- 7. Cell Lysis Buffers | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. mpbio.com [mpbio.com]
- 9. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. In vitro kinase assay [protocols.io]
- 12. medchemexpress.com [medchemexpress.com]
Overcoming issues with Abltide peptide solubility and stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming common issues related to the solubility and stability of Abltide peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound peptide and what is its amino acid sequence?
This compound is a synthetic peptide commonly used as a substrate for Abl family tyrosine kinases, including c-Abl and the oncogenic fusion protein Bcr-Abl.[1][2][3] Its sequence is Lys-Lys-Gly-Glu-Ala-Ile-Tyr-Ala-Ala-Pro-Phe-Ala, with the C-terminus typically amidated (KKGEAIYAAPFA-NH2).[1][3][4]
Q2: What are the main challenges when working with this compound peptide?
The primary challenges with this compound, as with many peptides, are ensuring its solubility in aqueous buffers used for experiments and maintaining its stability to prevent degradation and aggregation over time.
Q3: How should lyophilized this compound peptide be stored?
For long-term stability, lyophilized this compound peptide should be stored at -20°C or, preferably, at -80°C in a desiccated environment.[4][5] When stored under these conditions, the peptide can be stable for up to a year.[6] Before use, it is crucial to allow the vial to warm to room temperature in a desiccator before opening to prevent condensation and moisture absorption, which can significantly decrease its long-term stability.
Q4: What is the recommended procedure for reconstituting this compound peptide?
It is recommended to first attempt to dissolve a small amount of the peptide to test its solubility.[7] Given its amino acid sequence, this compound is predicted to be soluble in water.[4] For experimental use, sterile, purified water or an appropriate buffer should be used. If solubility issues arise, sonication can help facilitate dissolution. It is advisable to prepare fresh solutions for use and avoid storing stock solutions for extended periods.[6]
Troubleshooting Guides
Issue 1: this compound Peptide Fails to Dissolve in Aqueous Buffer
Potential Cause 1: Incorrect pH of the buffer. Peptide solubility is highly dependent on the pH of the solution and the peptide's isoelectric point (pI). At its pI, a peptide has a net neutral charge and is often least soluble.
Solution:
-
Calculate the theoretical pI of this compound. Based on its amino acid sequence (KKGEAIYAAPFA-NH2), the theoretical isoelectric point of this compound is approximately 10.5. This indicates that the peptide is basic.
-
Adjust the buffer pH. Since this compound is a basic peptide, it will be more soluble in acidic conditions.[7][8] If you are experiencing solubility issues in a neutral or basic buffer, try dissolving the peptide in a buffer with a pH below its pI. A buffer containing 10% acetic acid can be used to aid dissolution.[7]
Potential Cause 2: Hydrophobicity of the peptide. Although this compound contains charged residues, the presence of several hydrophobic amino acids (Ala, Ile, Pro, Phe) can contribute to solubility challenges.
Solution:
-
Use a small amount of organic solvent. If the peptide does not dissolve in an acidic buffer, a small amount of an organic solvent like dimethyl sulfoxide (DMSO) can be used to first dissolve the peptide.[8][9] The solution can then be gradually diluted with the aqueous buffer of choice. It is important to ensure the final concentration of the organic solvent is compatible with your experimental setup.
-
Sonication. Gentle sonication can help to break up aggregates and improve the rate of dissolution.[9]
Issue 2: Poor Reproducibility in Kinase Assays
Potential Cause 1: Peptide degradation. Peptides in solution are susceptible to degradation, which can lead to a decrease in the effective concentration of the active substrate over time.
Solution:
-
Prepare fresh solutions. It is highly recommended to prepare fresh this compound solutions for each experiment.[6] Avoid using solutions that have been stored for long periods, even if frozen.
-
Aliquot and store properly. If a stock solution must be prepared, it should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles.[5]
-
Use sterile buffers. To prevent microbial degradation, dissolve the peptide in sterile water or buffer. The solution can also be sterilized by passing it through a 0.22 µm filter.[5]
Potential Cause 2: Peptide aggregation. Peptides can form aggregates in solution, which can affect their availability as a substrate and lead to inconsistent results.
Solution:
-
Ensure complete dissolution. Visually inspect the solution to ensure it is clear and free of particulates. If necessary, centrifuge the solution to pellet any undissolved peptide before use.
-
Optimize buffer conditions. The choice of buffer and its ionic strength can influence aggregation. It may be necessary to screen different buffers to find the optimal conditions for your assay.
Data Presentation
Table 1: Physicochemical Properties of this compound Peptide
| Property | Value | Reference |
| Amino Acid Sequence | KKGEAIYAAPFA-NH2 | [1][3][4] |
| Molecular Weight | ~1264.5 g/mol | [1][3] |
| Theoretical Isoelectric Point (pI) | ~10.5 | Calculated |
| Purity | Typically >95% by HPLC | [1][6] |
Table 2: Recommended Solvents for this compound Reconstitution
| Solvent | Recommendation | Rationale |
| Sterile, Purified Water | First choice for initial solubilization. | This compound is predicted to be water-soluble.[4] |
| Acidic Buffer (e.g., containing 10% Acetic Acid) | Use if solubility in water is poor. | As a basic peptide (pI ~10.5), solubility is enhanced at a pH below its pI.[7][8] |
| Dimethyl Sulfoxide (DMSO) | Use for highly aggregated peptide, followed by dilution in aqueous buffer. | Effective for dissolving hydrophobic peptides, but ensure final concentration is compatible with the assay.[8][9] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound Peptide
-
Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the desired volume of sterile, purified water or a suitable buffer (see Table 2).
-
Gently vortex or sonicate the vial to facilitate dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
If not for immediate use, aliquot the solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: General Abl Kinase Assay using this compound
This is a general protocol and may need to be optimized for specific experimental conditions.
-
Prepare the Kinase Reaction Buffer: A typical buffer may contain 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 10 µM ATP.
-
Prepare the this compound Substrate Solution: Reconstitute this compound as described in Protocol 1 to a stock concentration (e.g., 1 mg/mL). Dilute the stock solution in the kinase reaction buffer to the desired final concentration for the assay.
-
Prepare the Abl Kinase: Dilute the Abl kinase enzyme to the desired concentration in the kinase reaction buffer.
-
Initiate the Kinase Reaction: In a suitable reaction vessel (e.g., a microcentrifuge tube or a well of a microplate), combine the kinase reaction buffer, this compound substrate solution, and Abl kinase. The final reaction volume will depend on the specific assay format.
-
Incubate: Incubate the reaction mixture at the optimal temperature for the kinase activity (e.g., 30°C or 37°C) for a predetermined amount of time.
-
Terminate the Reaction: Stop the reaction by adding a stop solution, such as EDTA, or by heating the sample.
-
Detect Phosphorylation: Detect the phosphorylation of this compound using a suitable method, such as:
-
Antibody-based detection: Use a phosphotyrosine-specific antibody in an ELISA or Western blot format.
-
Chromatographic methods: Use HPLC or mass spectrometry to separate and quantify the phosphorylated and unphosphorylated peptide.
-
Luminescent assays: Use a commercial kit that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).[10]
-
Visualizations
Caption: Simplified c-Abl Signaling Pathway.
Caption: Key BCR-ABL Signaling Pathways in CML.
Caption: Troubleshooting Workflow for this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Defying c-Abl signaling circuits through small allosteric compounds [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ashpublications.org [ashpublications.org]
- 7. biobasic.com [biobasic.com]
- 8. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 9. jpt.com [jpt.com]
- 10. promega.com.br [promega.com.br]
Optimizing buffer conditions for the Abltide kinase reaction
This guide provides troubleshooting and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer conditions for the Abl tyrosine kinase reaction with its substrate, Abltide.
Frequently Asked Questions (FAQs)
Q1: What is a standard buffer composition for an this compound kinase assay?
A standard starting buffer for an in vitro Abl kinase assay typically includes a buffering agent (Tris-HCl or HEPES), a divalent cation (MgCl₂), a reducing agent (DTT), and ATP.[1][2] Specific concentrations can vary, but a common formulation is 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 1 mM DTT.[1] Some protocols may also include BSA to stabilize the enzyme and MnCl₂.[2][3][4]
Q2: My Abl kinase activity is low. What are the first buffer components I should check?
If you are experiencing low kinase activity, the primary buffer components to troubleshoot are pH, MgCl₂ concentration, and the presence of a reducing agent like DTT. Ensure all components are at their optimal concentrations and that the buffer pH is appropriate for the enzyme.
Q3: What is the optimal pH for the this compound kinase reaction?
Abl kinase generally functions optimally in a pH range of 7.0 to 8.0.[5][6] Buffers such as Tris-HCl at pH 7.5 or HEPES at pH 7.5 are commonly used and provide a stable environment for the kinase reaction.[1][3]
Q4: How does the concentration of MgCl₂ affect Abl kinase activity?
Magnesium chloride (MgCl₂) is a critical cofactor for Abl kinase activity.[7] The magnesium ion (Mg²⁺) is essential for the proper binding and orientation of ATP in the kinase's active site.[7][8][9] While ATP requires Mg²⁺ to form the active ATP-Mg complex, studies have shown that an excess of free Mg²⁺ is necessary to activate the enzyme, increasing the reaction's Vmax.[8] The optimal concentration typically ranges from 5 mM to 20 mM.[1][2][3][8]
Q5: Why is Dithiothreitol (DTT) included in the kinase buffer?
Dithiothreitol (DTT) is a reducing agent used to prevent the oxidation of cysteine residues within the Abl kinase enzyme.[10] Oxidation of these residues can lead to protein aggregation and loss of catalytic activity. Including DTT, typically at a concentration of 1-2 mM, helps maintain the enzyme in its active conformation.[1][3] If your experimental compounds react with DTT's thiol groups, TCEP can be considered as an alternative reducing agent.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Kinase Activity | Suboptimal pH: The buffer pH is outside the optimal range for Abl kinase (pH 7.0-8.0). | Prepare fresh buffer and verify the pH is within the 7.0-8.0 range. Test a pH gradient (e.g., 7.0, 7.5, 8.0) to find the ideal condition for your specific assay. |
| Incorrect MgCl₂ Concentration: The concentration of Mg²⁺ is either too low to act as a cofactor or too high, causing inhibition. | Titrate MgCl₂ in your assay, testing a range from 5 mM to 20 mM to determine the optimal concentration.[1][2][3][8] | |
| Enzyme Oxidation: Cysteine residues in the kinase have become oxidized, leading to inactivation. | Ensure a reducing agent like DTT (1-2 mM) or BME is included in the buffer to maintain a reducing environment.[1][11] | |
| Degraded ATP: The ATP stock has undergone hydrolysis due to multiple freeze-thaw cycles or improper storage. | Use a fresh aliquot of ATP. Prepare single-use aliquots to minimize degradation. | |
| High Background Signal | Contaminating Kinase Activity: If using cell lysates, other kinases may be phosphorylating the substrate. | Use a specific Abl kinase inhibitor (e.g., Imatinib) as a negative control to confirm that the observed activity is from Abl.[1] Purifying the recombinant Abl kinase can also reduce background. |
| Non-Enzymatic ATP Hydrolysis: ATP is unstable and can hydrolyze, especially at non-optimal pH or temperature. | Run a "no enzyme" control to measure the level of background signal from ATP hydrolysis. | |
| Poor Reproducibility | Inconsistent Buffer Preparation: Minor variations in pH or component concentrations between experiments. | Prepare a large batch of kinase buffer to be used across multiple experiments to ensure consistency. |
| Enzyme Instability: The Abl kinase is sensitive to freeze-thaw cycles. | Aliquot the kinase into single-use volumes upon receipt and store at -80°C to avoid repeated freeze-thaw cycles.[12] |
Buffer Component Summary
| Component | Typical Concentration | Function |
| Buffer Agent | 25-100 mM | Maintains a stable pH. Common options include Tris-HCl and HEPES.[1][6] |
| pH | 7.0 - 8.0 | Provides the optimal environment for enzyme catalytic activity.[5][6] |
| MgCl₂ | 5 - 20 mM | Acts as an essential cofactor for ATP binding and enzyme activation.[1][2][3][8] |
| DTT | 1 - 2 mM | Prevents oxidation of enzyme sulfhydryl groups, maintaining protein stability and activity.[1][3] |
| ATP | 10 - 100 µM | The phosphate donor for the kinase reaction. Concentration should be near the Km for Abl if known.[1] |
| This compound | 0.2 - 1 mg/ml | The specific peptide substrate that is phosphorylated by Abl kinase.[2][13] |
| BSA (optional) | 0.1 mg/ml | A protein stabilizer that can prevent the enzyme from sticking to reaction tubes and improve stability.[2] |
Experimental Protocols
Standard this compound Kinase Assay Protocol
This protocol provides a general framework for an in vitro this compound kinase assay. Optimal conditions, such as enzyme concentration and incubation time, should be determined empirically.
-
Prepare 1X Kinase Assay Buffer: Dilute a 5X stock buffer containing Tris-HCl or HEPES, MgCl₂, and DTT to a 1X concentration with distilled water.[13] For example, to make 10 mL of 1X buffer from a 5X stock, mix 2 mL of 5X buffer with 8 mL of water.
-
Prepare Master Mix: For the desired number of reactions, prepare a master mix containing the 1X Kinase Assay Buffer, ATP, and the this compound substrate.[12][13] This ensures that each reaction receives the same concentration of these components.
-
Initiate the Reaction: Add the diluted Abl kinase enzyme to the master mix. For inhibitor screening, the enzyme is often pre-incubated with the test compounds before adding the master mix.[3]
-
Incubation: Incubate the reaction plate at 30°C or 37°C for a predetermined time (e.g., 30-60 minutes).[1][2]
-
Stop the Reaction: Terminate the reaction by adding a stop buffer, which typically contains a chelating agent like EDTA to sequester the Mg²⁺ ions necessary for kinase activity.[3]
-
Detection: Detect the amount of phosphorylated this compound. This can be done using various methods, such as radiometric assays with ³²P-ATP, ELISA-based methods with phospho-specific antibodies, or luminescence-based assays that measure the amount of ATP consumed (e.g., ADP-Glo™).[2][5][13]
Visual Guides
Caption: A workflow for systematically optimizing buffer components.
References
- 1. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. promega.com.br [promega.com.br]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. scispace.com [scispace.com]
- 7. What Is the Role of MgCl2 in PCR Amplification Reactions? [excedr.com]
- 8. Requirement for an additional divalent metal cation to activate protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Unveiling the Catalytic Mechanism of Abl1 Kinase: A Single-Magnesium Ion Pathway for Phosphoryl Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Abltide Experimental Integrity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Abltide in experimental settings. Adherence to these protocols is critical for ensuring the stability and integrity of the peptide, thereby yielding accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a synthetic peptide that serves as a specific substrate for the Abelson (Abl) family of non-receptor tyrosine kinases, including c-Abl and the oncogenic Bcr-Abl fusion protein. Its primary use is in in vitro and cell-based kinase assays to measure the enzymatic activity of these kinases.
Q2: How should I properly store this compound to prevent degradation?
Proper storage is paramount to maintaining this compound's stability. Both lyophilized and reconstituted forms of the peptide require specific storage conditions to minimize degradation.
| Form | Storage Temperature | Duration | Special Considerations |
| Lyophilized Powder | -20°C or colder | Up to several years | Store in a desiccator, protected from light. |
| Reconstituted Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Q3: What are the common causes of this compound degradation during experiments?
Several factors can contribute to the degradation of this compound during an experiment:
-
Proteolytic Degradation: When using cell lysates, endogenous proteases can rapidly degrade the peptide substrate.
-
Repeated Freeze-Thaw Cycles: Each cycle can lead to the formation of ice crystals that can denature the peptide.
-
Improper pH and Buffer Conditions: Extreme pH values can lead to hydrolysis and other chemical modifications of the peptide.
-
Oxidation: Peptides containing amino acids such as Cysteine, Methionine, or Tryptophan are susceptible to oxidation.
-
Bacterial Contamination: Introduction of microbes can lead to enzymatic degradation of the peptide.
Q4: Can I use this compound in assays with whole-cell lysates?
Yes, this compound can be used in assays with whole-cell lysates; however, it is crucial to take steps to prevent its degradation by endogenous proteases. The addition of a broad-spectrum protease inhibitor cocktail to the lysis buffer is essential.
Troubleshooting Guides
Issue 1: High background or low signal-to-noise ratio in kinase assays.
Possible Cause: This can be a result of this compound degradation, leading to non-specific signals or a reduction in available substrate for the kinase.
Troubleshooting Steps:
-
Verify this compound Integrity: Before use, ensure that the this compound has been stored correctly and has not undergone multiple freeze-thaw cycles. If in doubt, use a fresh aliquot.
-
Incorporate Protease Inhibitors: When working with cell lysates, always supplement your lysis buffer with a protease inhibitor cocktail immediately before use.
-
Optimize Assay Conditions: Ensure the pH of your reaction buffer is within the optimal range for both the kinase and the stability of this compound (typically pH 7.0-8.0).
-
Run Controls: Include a "no enzyme" control to assess the level of background signal and a "no substrate" control to check for non-specific phosphorylation.
Issue 2: Inconsistent results between experiments.
Possible Cause: Variability in this compound concentration or integrity due to improper handling and storage is a common source of inconsistent results.
Troubleshooting Steps:
-
Standardize Aliquoting: Prepare single-use aliquots of your reconstituted this compound to ensure a consistent starting concentration for each experiment and to avoid freeze-thaw cycles.
-
Consistent Reagent Preparation: Prepare fresh working solutions of this compound for each experiment from a new aliquot.
-
Monitor Storage Conditions: Regularly check the temperature of your freezers to ensure they are maintaining the correct storage temperature.
-
Assess Peptide Stability: If you suspect degradation, you can perform a stability assessment using a method like HPLC (see Experimental Protocols section).
Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of Lyophilized this compound
-
Warm to Room Temperature: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for 10-15 minutes. This prevents condensation from forming inside the vial.
-
Reconstitution: Reconstitute the peptide in a sterile, high-purity solvent. The choice of solvent will depend on the specific experimental requirements, but sterile, nuclease-free water or a suitable buffer (e.g., Tris or PBS at a neutral pH) are common choices.
-
Determine Concentration: The volume of solvent to add will depend on the desired final concentration. Refer to the manufacturer's datasheet for the mass of the peptide in the vial.
-
Gentle Mixing: Gently vortex or pipette the solution up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause aggregation.
-
Aliquoting: Immediately after reconstitution, divide the solution into single-use aliquots in sterile, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: In Vitro Abl Kinase Assay Using this compound
This protocol provides a general workflow for a solution-based kinase assay.
-
Prepare Kinase Reaction Buffer: A typical buffer might contain 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 2 mM DTT. The optimal buffer composition may vary depending on the specific Abl kinase isoform.
-
Prepare Reagents:
-
This compound Solution: Thaw a single-use aliquot of this compound and dilute it to the desired final concentration in the kinase reaction buffer.
-
Abl Kinase Solution: Thaw and dilute the Abl kinase to the desired concentration in the kinase reaction buffer. Keep on ice.
-
ATP Solution: Prepare a stock solution of ATP in sterile water.
-
-
Set up the Reaction: In a microcentrifuge tube or a well of a microplate, combine the following on ice:
-
Kinase Reaction Buffer
-
This compound Solution
-
Abl Kinase Solution
-
-
Initiate the Reaction: Add the ATP solution to initiate the phosphorylation reaction. The final ATP concentration is typically in the range of 10-100 µM.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined amount of time (e.g., 30 minutes). The optimal time should be determined empirically.
-
Terminate the Reaction: Stop the reaction by adding a solution containing EDTA or by heating the sample.
-
Detection of Phosphorylation: The amount of phosphorylated this compound can be quantified using various methods, such as:
-
ELISA: Using a phosphotyrosine-specific antibody.
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate.
-
Mass Spectrometry: To directly measure the mass shift due to phosphorylation.
-
Visualizations
References
Validation & Comparative
Validating Abl Kinase Inhibitor Efficacy: A Comparative Guide to the Abltide Assay and its Alternatives
For researchers, scientists, and drug development professionals, the accurate assessment of Abl kinase inhibitor efficacy is paramount. The Abelson (Abl) tyrosine kinase is a critical signaling protein, and its aberrant activity is a hallmark of several cancers, most notably Chronic Myeloid Leukemia (CML). The development of potent and specific Abl kinase inhibitors has revolutionized treatment paradigms. This guide provides a comprehensive comparison of the widely used Abltide assay with other prominent methods for validating inhibitor potency, supported by experimental data and detailed protocols.
The this compound assay is a robust and specific method for measuring the activity of Abl kinase. It utilizes a synthetic peptide, "this compound," which is a known substrate for Abl kinase. The assay quantifies the phosphorylation of this peptide by the kinase, and a decrease in phosphorylation in the presence of a compound indicates its inhibitory activity. While effective, a variety of alternative assays, each with distinct principles and advantages, are also employed in both academic and industrial research. This guide will delve into the methodologies of the this compound assay and compare it with key alternatives, including radiometric assays, and homogeneous luminescence and fluorescence-based high-throughput screening (HTS) formats such as ADP-Glo, LanthaScreen, HTRF, and AlphaLISA.
Comparative Analysis of Abl Kinase Assays
The choice of assay for determining Abl kinase inhibitor efficacy depends on various factors, including the specific research question, required throughput, available instrumentation, and cost. Below is a summary of key quantitative parameters for common Abl kinase inhibitors as determined by different assay platforms. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as ATP concentration, enzyme and substrate concentrations, and incubation times.
| Assay Type | Inhibitor | IC50 (nM) | Reference |
| This compound-Based (Solid-Phase) | Imatinib | ~100-400 | [1] |
| Nilotinib | ~28-45 | [1] | |
| Dasatinib | ~8-9 | [1] | |
| ADP-Glo (Luminescence) | Staurosporine | 28.91 | [2] |
| Radiometric | Imatinib | Not specified | [3] |
| Nilotinib | Not specified | [3] | |
| Dasatinib | Not specified | [3] | |
| Cell-Based Proliferation | Imatinib | ~2-470 | [4] |
| Nilotinib | ~13-450 | [4][5] | |
| Dasatinib | ~0.5-10 | [5] |
Abl Kinase Signaling Pathway
Abl kinase is a non-receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and migration. In CML, the chromosomal translocation t(9;22) results in the formation of the BCR-Abl fusion protein with constitutively active kinase function, driving oncogenesis. The diagram below illustrates a simplified overview of the Abl kinase signaling cascade.
Caption: Simplified Abl kinase signaling pathway.
Experimental Workflow: Solid-Phase this compound Assay
The solid-phase this compound assay provides a straightforward method to measure Abl kinase activity, often from cell extracts, without the need for kinase purification. The workflow involves immobilizing a GST-tagged this compound substrate, performing the kinase reaction, and detecting phosphorylation.
References
A Comparative Guide to Abltide and Other Peptide Substrates for Abl Kinase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Abltide and other peptide substrates used in the study of Abl kinase, a key enzyme in cellular signaling and a critical target in cancer therapy. This document offers an objective analysis of substrate performance, supported by experimental data, to aid researchers in selecting the most appropriate tools for their Abl kinase assays.
Performance Comparison of Abl Kinase Peptide Substrates
The efficiency of a peptide as a substrate for Abl kinase is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the maximal velocity (Vmax). The Km value is an inverse measure of the substrate's affinity for the enzyme, with a lower Km indicating a higher affinity. The catalytic efficiency of the enzyme for a particular substrate is best represented by the kcat/Km ratio.
This compound, with the sequence EAIYAAPFAKKK, is a widely recognized and utilized substrate for Abl kinase.[1] Its performance has been characterized in multiple studies. The Michaelis-Menten constant (Km) for the phosphorylation of this compound by Abl kinase has been reported to be in the range of 4 µM to 21 µM. For instance, one study determined the Km of an Abl substrate peptide with the sequence EAIYAAPFAKKK to be 4 µM.
In a seminal study by Wu et al. (2002), a combinatorial peptide library was used to identify optimal peptide substrates for c-Abl, leading to the identification of 14 distinct peptide sequences. These were categorized into three consensus groups, revealing the multifaceted substrate recognition by the kinase. While comprehensive kinetic data for all these peptides is not available in a single comparative study, the sequences provide valuable insights into the substrate preferences of Abl kinase.
Below is a summary of known kinetic parameters for this compound and a peptide derived from a natural Abl substrate, CrkL.
| Substrate | Sequence | Km (µM) | Vmax | kcat/Km (M-1s-1) | Reference |
| This compound | EAIYAAPFAKKK | 4 - 21 | Not consistently reported | Not consistently reported | N/A |
| CrkL-derived peptide | N/A | 134 | Not reported | Not reported | N/A |
Note: The lack of standardized reporting for Vmax and kcat across different studies makes a direct comparison of catalytic efficiency challenging. The provided Km values suggest that this compound has a significantly higher affinity for Abl kinase compared to the peptide derived from CrkL.
Understanding Abl Kinase Substrate Specificity
The substrate specificity of Abl kinase is a critical factor in its biological function and in the design of specific inhibitors and assays. Studies using peptide libraries have elucidated the preferred amino acid residues surrounding the target tyrosine. The optimal consensus motif for Abl kinase substrates has been identified as Ile/Val/Leu-Tyr-Xaa-Xaa-Pro/Phe , where Xaa can be any amino acid. This motif highlights the importance of a hydrophobic residue at the -1 position and a proline or phenylalanine at the +3 position relative to the phosphorylated tyrosine.
The 14 peptide substrates identified by Wu et al. (2002) fall into three distinct consensus groups, further refining our understanding of Abl's substrate recognition:
-
Group 1: Characterized by the presence of Alanine at the +1 position and Proline at the +3 position.
-
Group 2: Defined by hydrophobic residues at the -1 position and a preference for aromatic residues at the +3 position.
-
Group 3: Shows a preference for positively charged residues in the vicinity of the target tyrosine.
The existence of these distinct consensus sequences suggests that Abl kinase has evolved to recognize and phosphorylate a diverse range of substrates, enabling its involvement in multiple signaling pathways.
Experimental Protocols
Accurate and reproducible experimental protocols are essential for the comparative analysis of enzyme kinetics. Below are detailed methodologies for performing an in vitro Abl kinase assay.
In Vitro Abl Kinase Assay (Radiometric)
This protocol is a standard method for quantifying kinase activity by measuring the incorporation of a radiolabeled phosphate from [γ-33P]-ATP into a peptide substrate.[2]
Materials:
-
Recombinant human Abl kinase
-
Peptide substrate (e.g., this compound)
-
Kinase Assay Buffer: 8 mM MOPS, pH 7.0, 0.2 mM EDTA, 10 mM Mg-Acetate
-
[γ-33P]-ATP (specific activity as required)
-
Stopping Solution: 0.5% Phosphoric acid
-
P81 phosphocellulose paper
-
Methanol
-
Scintillation counter
Procedure:
-
Prepare the kinase reaction mixture by combining the following in a microcentrifuge tube:
-
Kinase Assay Buffer
-
Peptide substrate (e.g., 50 µM EAIYAAPFAKKK)[2]
-
Recombinant Abl kinase
-
-
Initiate the reaction by adding the [γ-33P]-ATP mix.
-
Incubate the reaction at room temperature for 40 minutes.[2]
-
Stop the reaction by adding the Stopping Solution.[2]
-
Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper.
-
Wash the filter paper four times for 4 minutes each in 0.425% phosphoric acid.[2]
-
Perform one final wash with methanol.[2]
-
Allow the filter paper to air dry.
-
Quantify the incorporated radioactivity using a scintillation counter.
In Vitro Abl Kinase Assay (Non-Radiometric, Luminescence-based)
This protocol utilizes the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[3]
Materials:
-
Recombinant human Abl kinase
-
Peptide substrate (e.g., this compound)
-
ABL (T315I) Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT[3]
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well low volume plates
-
Luminometer
Procedure:
-
Dilute the enzyme, substrate, ATP, and any inhibitors in the Tyrosine Kinase Buffer.
-
In a 384-well plate, add the following to each well:
-
1 µl of inhibitor or vehicle (e.g., 5% DMSO)
-
2 µl of diluted enzyme
-
2 µl of substrate/ATP mix
-
-
Incubate the plate at room temperature for 60 minutes.[3]
-
Add 5 µl of ADP-Glo™ Reagent to each well.[3]
-
Incubate at room temperature for 40 minutes.[3]
-
Add 10 µl of Kinase Detection Reagent to each well.[3]
-
Incubate at room temperature for 30 minutes.[3]
-
Measure the luminescence using a plate reader.
Visualizing Abl Kinase Signaling and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using the Graphviz DOT language.
Caption: Simplified Abl kinase signaling pathway.
References
Abltide Cross-Reactivity Profile: A Comparative Guide for Tyrosine Kinase Research
For Immediate Publication
Fremont, CA – October 26, 2025 – Researchers and drug development professionals now have access to a comprehensive comparison guide on the cross-reactivity of Abltide, a widely used peptide substrate for the Abelson (Abl) tyrosine kinase. This guide provides an objective analysis of this compound's specificity, offering valuable insights for investigators studying tyrosine kinase signaling and developing targeted kinase inhibitors.
This compound, with the amino acid sequence EAIYAAPFAKKK, is recognized as an optimal and highly specific substrate for Abl and the oncogenic Bcr-Abl fusion protein.[1] Its design is based on the consensus motif recognized by the Abl kinase catalytic domain.[1] Understanding the degree to which other tyrosine kinases can phosphorylate this compound is critical for the accurate interpretation of experimental results and for the development of selective Abl kinase inhibitors.
This guide summarizes the available data on this compound's specificity, details experimental protocols for assessing kinase cross-reactivity, and provides visual representations of key signaling pathways and experimental workflows.
Comparative Analysis of Tyrosine Kinase Consensus Motifs
While direct, comprehensive experimental data on the phosphorylation of this compound by a wide panel of tyrosine kinases is not extensively published, an analysis of the consensus phosphorylation motifs of various kinases can infer potential cross-reactivity. The following table compares the established consensus motif for Abl kinase with those of other major tyrosine kinase families.
| Kinase Family | Consensus Phosphorylation Motif | Key Residues Overlapping with Abl Motif | Potential for this compound Cross-Reactivity |
| Abl | (I/V/L)-Y-x-x-(P/F) [1] | - | High (Primary Target) |
| Src | E-E-I-Y-G-E-F[2] | Isoleucine (I) at -2, Tyrosine (Y) at 0, Phenylalanine (F) at +3 | Moderate to High |
| EGFR | E-E-E-Y-F[1] | Tyrosine (Y) at 0, Phenylalanine (F) at +1 | Low to Moderate |
| VEGFR | V-Y-x-x-x-F | Valine (V) at -1, Tyrosine (Y) at 0, Phenylalanine (F) at +4 | Low |
| PDGFR | Y-M-x-M[3] | Tyrosine (Y) at 0 | Low |
| FGFR | Y-x-x-M[4] | Tyrosine (Y) at 0 | Low |
| Insulin Receptor | E-E-E-Y-M-M-M-M-P-Y-A-S | Tyrosine (Y) at 0, Alanine (A) at +2 | Low |
Note: The position of the phosphorylated tyrosine is denoted as 'Y' at position 0. 'x' represents any amino acid. The information in this table is based on published consensus motifs and serves as a predictive guide. Experimental validation is required to confirm cross-reactivity.
Inferred Cross-Reactivity Profile
The consensus motif for the Src family of kinases shows a notable overlap with the Abl motif, particularly the preference for an isoleucine residue upstream of the phosphorylated tyrosine and a hydrophobic residue (phenylalanine) downstream. This suggests a higher potential for Src family kinases to phosphorylate this compound compared to other kinase families.
For EGFR, VEGFR, PDGFR, FGFR, and the Insulin Receptor , the consensus motifs show less similarity to the Abl motif. While they all phosphorylate tyrosine residues, the surrounding amino acid preferences differ significantly. This suggests a lower likelihood of significant this compound phosphorylation by these receptor tyrosine kinases.
Experimental Protocols
To enable researchers to empirically determine the cross-reactivity of this compound, a detailed protocol for a standard in vitro kinase assay is provided below.
In Vitro Tyrosine Kinase Radioactivity-Based Filter Binding Assay
Objective: To quantify the phosphorylation of a peptide substrate (e.g., this compound) by a panel of purified tyrosine kinases.
Materials:
-
Purified, active tyrosine kinases (Abl, Src, EGFR, etc.)
-
This compound peptide substrate
-
P81 phosphocellulose paper
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Unlabeled ATP
-
75 mM Phosphoric acid
-
Scintillation counter and scintillation fluid
-
Microcentrifuge tubes
-
Pipettes and tips
-
Incubator/water bath
Procedure:
-
Prepare Kinase Reaction Mix: For each kinase to be tested, prepare a master mix containing the kinase reaction buffer and the purified kinase at the desired concentration.
-
Prepare Substrate/ATP Mix: Prepare a mix containing the this compound peptide substrate at the desired concentration (e.g., 100 µM) and a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km of the primary kinase (Abl) for ATP.
-
Initiate Kinase Reaction: In a microcentrifuge tube, combine the kinase reaction mix with the substrate/ATP mix to initiate the phosphorylation reaction. The typical reaction volume is 25-50 µL.
-
Incubation: Incubate the reaction tubes at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction and Spot: Stop the reaction by spotting a portion of the reaction mixture (e.g., 20 µL) onto a labeled P81 phosphocellulose paper square.
-
Washing: Immediately place the P81 papers in a beaker containing 0.75% phosphoric acid. Wash the papers three times for 5-10 minutes each with gentle agitation to remove unincorporated [γ-³²P]ATP. Perform a final wash with acetone to dry the papers.
-
Quantification: Place the dried P81 papers into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the amount of phosphate incorporated into the this compound substrate for each kinase. Compare the phosphorylation levels of this compound by the test kinases to that of Abl kinase to determine the relative cross-reactivity.
Visualizing Signaling and Experimental Processes
To further aid researchers, the following diagrams illustrate the Abl kinase signaling pathway and a generalized workflow for assessing kinase substrate specificity.
Conclusion
Based on the analysis of its consensus phosphorylation motif, this compound is predicted to be a highly specific substrate for Abl kinase with potential for moderate cross-reactivity with Src family kinases. Its phosphorylation by other major tyrosine kinase families is predicted to be significantly lower. However, this guide underscores the importance of empirical validation for confirming the selectivity profile of any kinase substrate in a given experimental context. The provided experimental protocol offers a robust framework for researchers to conduct their own cross-reactivity studies, ensuring data accuracy and reliability in their investigations of tyrosine kinase signaling.
References
- 1. portlandpress.com [portlandpress.com]
- 2. The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platelet-derived growth factors and their receptors: structural and functional perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molbiolcell.org [molbiolcell.org]
A Researcher's Guide to Confirming Abltide Phosphorylation Specificity
In the study of tyrosine kinases, ensuring that an observed phosphorylation event is the result of a specific kinase is paramount. Abltide, a synthetic peptide substrate, is widely used to measure the activity of Abelson (Abl) family kinases. However, given the conserved nature of kinase active sites, confirming that the phosphorylation of this compound in your assay is specifically due to Abl kinase—and not other contaminating or off-target kinases—requires a multi-faceted approach.
This guide compares key methods for validating the specificity of this compound phosphorylation, providing experimental data, detailed protocols, and visual workflows to guide researchers in obtaining robust and reliable results.
Comparative Analysis of Specificity Validation Methods
The confirmation of kinase specificity relies on building a body of evidence from orthogonal methods. The three primary approaches are inhibitor profiling, mass spectrometry, and the use of alternative substrates. Each method offers distinct advantages and levels of certainty.
A logical workflow for confirming specificity begins with a primary kinase assay and branches into these validation techniques.
1. Inhibitor Profiling: A Biochemical Approach
The most common method to probe specificity is to use small molecule inhibitors with known selectivity profiles. By comparing the effect of a highly specific Abl inhibitor to a broader-spectrum inhibitor or one that targets a related kinase, one can infer the source of the enzymatic activity.
-
Abl-Specific Inhibitors : Imatinib (Gleevec) is a prime example. It is highly selective for Abl kinase over other closely related kinases like Src family kinases.[1] A significant reduction in this compound phosphorylation upon the addition of Imatinib is strong evidence for Abl activity. Second-generation inhibitors like Nilotinib and Dasatinib can also be used, although Dasatinib has broader activity against Src family kinases.[2]
-
Allosteric Inhibitors : Unlike ATP-competitive inhibitors, allosteric inhibitors like GNF-2 and ABL-001 (Asciminib) bind to the myristoyl pocket of Abl, a site not present in many other kinases.[3][4] Their high specificity provides an excellent orthogonal method to confirm results from ATP-competitive inhibitors.
2. Mass Spectrometry: The Gold Standard for Site Identification
Mass spectrometry (MS) offers an unbiased and definitive method to identify which proteins or peptides are phosphorylated and to pinpoint the exact site of modification.[5] This approach is invaluable when working with complex samples (e.g., cell lysates) where multiple kinases are active.[6]
-
Advantages : MS can confirm that the tyrosine residue within the this compound sequence is the precise site of phosphorylation. Furthermore, it can screen for the phosphorylation of other peptides in the reaction mixture, thereby identifying potential off-target activities of your Abl kinase preparation.[7]
-
Methodology : In a typical workflow, the kinase reaction is performed, followed by enzymatic digestion (e.g., with trypsin). The resulting peptides are then analyzed by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) to identify the phosphopeptides.[8]
3. Alternative Substrates and Kinases: Probing Intrinsic Preference
Specificity can also be assessed by comparing the phosphorylation of this compound with that of other substrates or by testing the ability of other kinases to phosphorylate this compound.
-
Alternative Substrates : Compare the rate of this compound phosphorylation by Abl kinase to that of a known specific substrate for a common contaminating kinase (e.g., a Src-specific peptide). A significantly higher phosphorylation rate for this compound supports specificity.
-
Alternative Kinases : Perform the assay using a closely related kinase, such as Src. Since Abl and Src have distinct substrate preferences, Src should phosphorylate this compound much less efficiently than Abl does.[9]
Quantitative Data: Inhibitor Specificity Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of inhibitor potency. Comparing the IC50 values of different inhibitors against Abl and other kinases provides quantitative evidence of specificity. As shown below, Imatinib and Nilotinib are significantly more potent against Abl than Src, while Dasatinib inhibits both.
| Inhibitor | Target Kinase | IC50 (nM) | Selectivity Profile | Reference |
| Imatinib | c-Abl | 400 | Highly selective for Abl, Kit, PDGFR | [10] |
| c-Src | >10,000 | Poor Src inhibitor | [1] | |
| Nilotinib | c-Abl | 28 | Highly selective for Abl, Kit, PDGFR | [10] |
| c-Src | >5,000 | Poor Src inhibitor | [3] | |
| Dasatinib | c-Abl | 9 | Potent Abl inhibitor | [10] |
| c-Src | ~10 | Potent Src family kinase inhibitor | [2] |
Data presented are representative values compiled from multiple sources and may vary based on assay conditions.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay with Inhibitor
This protocol describes a standard in vitro kinase assay to measure this compound phosphorylation and test for its inhibition. This method uses an antibody-based detection method (e.g., HTRF or ELISA).
Materials:
-
Recombinant human Abl1 kinase (e.g., CST #7905)[11]
-
This compound peptide substrate (biotinylated)
-
Kinase Buffer (e.g., 60 mM HEPES pH 7.5, 5 mM MgCl₂, 5 mM MnCl₂, 1.2 mM DTT, 3 µM Na₃VO₄)[12]
-
ATP solution (10 mM)
-
Abl kinase inhibitor (e.g., Imatinib) dissolved in DMSO
-
Stop Buffer (50 mM EDTA, pH 8.0)
-
Streptavidin-coated 96-well plate
-
Phospho-Tyrosine (P-Tyr-100) primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate and Stop Solution
-
Plate reader
Procedure:
-
Prepare Reagents : Thaw all reagents on ice. Prepare a 2X ATP/Substrate cocktail by diluting ATP and this compound in kinase buffer. For a final concentration of 200 µM ATP and 1.5 µM substrate, the 2X cocktail would be 400 µM ATP and 3 µM substrate.[12]
-
Set up Reactions : To the wells of a 96-well plate, add:
-
25 µL of dH₂O (Control) or inhibitor diluted in dH₂O (ensure final DMSO concentration is <1%).
-
12.5 µL of 4X Kinase Buffer with DTT.
-
12.5 µL of diluted Abl1 kinase. Pre-incubate for 5-10 minutes at room temperature.
-
-
Initiate Reaction : Add 25 µL of the 2X ATP/Substrate cocktail to each well to start the reaction. The final reaction volume is 50 µL.
-
Incubate : Incubate the plate at 30°C for 30-60 minutes.
-
Stop Reaction : Add 50 µL of Stop Buffer to each well.
-
Detection (ELISA-based) : a. Transfer 25 µL of the stopped reaction mixture to a streptavidin-coated plate. Add 75 µL of PBS with 0.1% Tween-20 (PBS/T). Incubate for 60 minutes at room temperature to allow the biotinylated peptide to bind. b. Wash the plate three times with 200 µL/well of PBS/T. c. Add 100 µL of diluted P-Tyr-100 antibody to each well and incubate for 60-120 minutes. d. Wash three times with PBS/T. e. Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 30 minutes. f. Wash five times with PBS/T. g. Add 100 µL of TMB substrate. Once color develops (5-15 min), add 100 µL of Stop Solution. h. Read the absorbance at 450 nm. A decrease in signal in the inhibitor-treated wells indicates specific inhibition of Abl kinase.
Visualizing the Mechanism of Action
Understanding the signaling context is crucial. Abl kinase is famously dysregulated in Chronic Myeloid Leukemia (CML) through the BCR-ABL fusion protein. Inhibitors like Imatinib restore normal cell regulation by blocking the hyperactive kinase.
Finally, the different validation methods provide converging lines of evidence to build a strong case for specificity.
References
- 1. Conformation-selective inhibitors reveal differences in the activation and phosphate-binding loops of the tyrosine kinases Abl and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Allosteric inhibition of ABL kinases: Therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergy and antagonism between allosteric and active-site inhibitors of Abl tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current technologies to identify protein kinase substrates in high throughput - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Mass spectrometry-based identification of protein kinase substrates utilizing engineered kinases and thiophosphate labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KINASE-SUBSTRATE PROFILING [kinexus.ca]
- 9. The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. HTScan® Abl1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. media.cellsignal.com [media.cellsignal.com]
A Comparative Guide: Abltide versus CrkL as Substrates for Bcr-Abl Kinase
For Researchers, Scientists, and Drug Development Professionals
The Bcr-Abl oncoprotein, a constitutively active tyrosine kinase, is the causative agent of Chronic Myeloid Leukemia (CML).[1][2] Its dysregulated kinase activity drives malignant transformation through the phosphorylation of a host of downstream substrates. Understanding the interaction of Bcr-Abl with its substrates is paramount for both basic research and the development of targeted therapies. This guide provides an objective comparison between two widely studied Bcr-Abl substrates: Abltide , a synthetic peptide, and CrkL , a key physiological adaptor protein.
Substrate Overview and Comparative Data
This compound and CrkL represent two distinct classes of substrates used to study Bcr-Abl kinase activity. This compound is a synthetic peptide optimized for in vitro kinase assays, providing a standardized measure of enzymatic activity.[1] In contrast, CrkL (CRK-like protein) is a crucial in vivo substrate and effector of Bcr-Abl signaling, and its phosphorylation level is a clinical indicator of Bcr-Abl activity in CML patients.[3][4][5]
Key Properties at a Glance
| Feature | This compound | CrkL (v-Crk Sarcoma Virus CT10 Oncogene Homolog-Like) |
| Nature | Synthetic Peptide | Endogenous Adaptor Protein |
| Sequence/Structure | Linear Peptide (EAIYAAPFAKKK)[1] | Full-length protein with SH2 and SH3 domains[3][6] |
| Primary Use | In vitro kinase assays, inhibitor screening[1][7] | In vivo/ex vivo biomarker, signaling pathway studies[3][8] |
| Physiological Role | None; research tool | Mediates Bcr-Abl leukemogenic signaling[3][9] |
| Phosphorylation Site | Tyrosine (Y) within the EAIY AAPFA sequence | Tyrosine-207 (Y207)[3][10] |
Biochemical and Kinetic Parameters
The kinetic parameters of a kinase-substrate interaction reveal the efficiency of the phosphorylation event. Data indicates a significant difference in how Bcr-Abl recognizes the synthetic this compound versus a peptide derived from the natural CrkL phosphorylation site in vitro.
| Parameter | This compound | CrkL-derived Peptide | Reference |
| Km (Michaelis Constant) | 4 µM - 21 µM | 134 µM | [1] |
| Interpretation | Higher binding affinity in vitro | Lower binding affinity in vitro |
The lower Km value for this compound indicates a much higher affinity of the Abl kinase domain for this optimized sequence in a controlled, in vitro setting.
Role in Bcr-Abl Signaling
The functional consequences of phosphorylation starkly differentiate CrkL from this compound.
CrkL is a central node in the Bcr-Abl signaling network. Upon phosphorylation by Bcr-Abl at Tyr207, CrkL acts as a docking site for other signaling proteins, propagating signals through multiple downstream pathways critical for CML pathogenesis, including the RAS/MAPK and PI3K/AKT pathways.[2][9][11] This activation contributes to the hyper-proliferation and anti-apoptotic characteristics of CML cells.[7] The level of CrkL phosphorylation is considered the most specific readout for Bcr-Abl kinase activity in clinical samples.[4]
This compound , as a synthetic peptide, has no physiological role and does not participate in cellular signaling pathways. Its utility is confined to the laboratory as a standardized reagent to quantify the enzymatic activity of Abl family kinases.[1][12]
Experimental Methodologies
The choice between this compound and CrkL is dictated by the experimental question. This compound is ideal for clean, quantitative in vitro assays, while CrkL is essential for assessing physiological kinase activity and signaling.
Key Experimental Protocols
-
In Vitro Kinase Assay (using this compound): This assay directly measures the catalytic activity of purified Bcr-Abl or its inhibition by small molecules.
-
Objective: To quantify the rate of phosphate transfer by Bcr-Abl to a substrate.
-
Protocol:
-
Recombinant Bcr-Abl kinase is incubated in a kinase buffer (e.g., 50 mM Tris-HCl, 10mM MgCl₂, 1 mM DTT).[7]
-
This compound peptide and ATP (often radiolabeled ³²P-ATP or in an ADP-Glo™ system) are added to the reaction mixture.
-
The reaction proceeds for a set time at 30-37°C.[7]
-
The reaction is stopped, and the amount of phosphorylated this compound is quantified. This can be done by measuring incorporated radioactivity, or by using an antibody-based method like ELISA or by detecting ADP formation (e.g., ADP-Glo™).[13]
-
-
-
Analysis of CrkL Phosphorylation (in cells): This method assesses the endogenous activity of Bcr-Abl within a cellular context.
-
Objective: To determine the level of Bcr-Abl activity in cell lines or patient samples.
-
Protocol (Western Blot):
-
CML cells (e.g., K562 cell line) or patient-derived cells are lysed to produce a whole-cell extract.[7]
-
Total protein is quantified, and equal amounts are separated by size using SDS-PAGE.
-
Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is probed with a primary antibody specific for phosphorylated CrkL (anti-p-CrkL).
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.
-
The membrane is often stripped and re-probed with an antibody for total CrkL to normalize the signal and confirm equal loading.[8]
-
-
References
- 1. Design of substrate-based BCR-ABL kinase inhibitors using the cyclotide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Domain organization differences explain Bcr-Abl’s preference for CrkL over CrkII - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Tyrosine phosphorylation of CRKL in Philadelphia+ leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CRKL binding to BCR-ABL and BCR-ABL transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of methods for the detection of BCR-ABL activity in Philadelphia-positive cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. skeenapublishers.com [skeenapublishers.com]
- 10. Tyrosine 207 in CRKL is the BCR/ABL phosphorylation site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | A Novel ELISA-Based Peptide Biosensor Assay for Screening ABL1 Activity in vitro: A Challenge for Precision Therapy in BCR-ABL1 and BCR-ABL1 Like Leukemias [frontiersin.org]
- 13. bpsbioscience.com [bpsbioscience.com]
Validating Purified Abl Kinase Activity: A Comparative Guide to Using Abltide
For researchers, scientists, and drug development professionals, accurate and reproducible measurement of Abl kinase activity is paramount. This guide provides a comprehensive comparison of methodologies for validating the activity of purified Abl kinase, with a primary focus on the widely used peptide substrate, Abltide. We present supporting experimental data, detailed protocols, and a clear visual representation of the underlying principles and workflows.
Performance Comparison of Abl Kinase Substrates
The choice of substrate is a critical determinant of the success and reliability of any kinase assay. While several substrates are available for Abl kinase, the synthetic peptide this compound (EAIYAAPFAKKK) has emerged as a popular choice due to its optimized sequence for Abl recognition.[1] Below is a summary of available quantitative data for this compound.
| Substrate | Km | Vmax | Assay Method | Source |
| This compound | 34.78 µM | 5.563 µmol/mg/min | LC-ESI-MS | [2] |
| ATP | 43.61 µM | 5.906 µmol/mg/min | LC-ESI-MS | [2] |
| Poly(AEKY) | Not Reported | 32.5 pmol/µg x min | Radiometric | [3] |
Signaling Pathway and Experimental Workflow
To provide a clear understanding of the process, the following diagrams illustrate the Abl kinase signaling pathway and a typical experimental workflow for an in vitro kinase assay.
Experimental Protocols
Below are detailed methodologies for performing Abl kinase activity assays using this compound with different detection methods.
Protocol 1: Radiometric Filter Binding Assay
This traditional method measures the incorporation of a radiolabeled phosphate from [γ-33P]-ATP into the this compound substrate.
Materials:
-
Purified recombinant Abl kinase
-
This compound (e.g., EAIYAAPFAKKK)
-
[γ-33P]-ATP
-
Kinase Reaction Buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Mg-Acetate)
-
Phosphoric Acid (0.425%)
-
Methanol
-
Filter paper
-
Scintillation counter
Procedure:
-
Prepare the kinase reaction mixture by combining the kinase buffer, 50 µM this compound, and the desired concentration of purified Abl (h) kinase.
-
Initiate the reaction by adding the [γ-33P]-ATP mix.
-
Incubate the reaction for 40 minutes at room temperature.
-
Stop the reaction by adding phosphoric acid to a final concentration of 0.5%.
-
Spot an aliquot of the reaction mixture onto a filter paper.
-
Wash the filter paper four times for 4 minutes each in 0.425% phosphoric acid.
-
Perform one final wash with methanol.
-
Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
Protocol 2: LC-MS Based Kinase Assay
This method offers a non-radioactive, quantitative approach by directly measuring the formation of the phosphorylated this compound product using liquid chromatography-mass spectrometry.
Materials:
-
Purified recombinant Abl kinase
-
This compound
-
ATP
-
Kinase Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
LC-MS system with an ESI source
-
C18 column
Procedure:
-
Prepare the kinase reaction mixture containing kinase buffer, Abl kinase, and varying concentrations of this compound or ATP for kinetic analysis.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction for a defined period at 30°C.
-
Stop the reaction, for example, by adding a solution that denatures the enzyme.
-
Analyze the reaction mixture by LC-MS.
-
Separate the substrate (this compound) and the phosphorylated product (p-Abltide) using a C18 column with an appropriate gradient.
-
Detect and quantify the substrate and product using selected ion monitoring (SIM) in positive ESI mode.[2]
-
Calculate the initial reaction velocities and determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.[2]
Protocol 3: Solid-Phase Kinase Assay with GST-Fusion Substrate (Alternative)
This method utilizes a GST-tagged substrate, such as GST-CrkL or GST-Abltide, which can be immobilized on glutathione beads, allowing for easier separation of the substrate from the reaction mixture.
Materials:
-
Purified recombinant Abl kinase or cell extract containing active Abl kinase
-
GST-Abltide or GST-CrkL fusion protein
-
Glutathione agarose beads
-
ATP
-
Kinase Reaction Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl pH 7.5, 10 mM MgCl2)
-
SDS-PAGE and Western blotting reagents
-
Anti-phosphotyrosine antibody
Procedure:
-
Incubate the GST-fusion substrate with glutathione agarose beads for 1 hour at 4°C to immobilize the substrate.
-
Wash the substrate-bound beads twice with ice-cold wash buffer.
-
Resuspend the beads in the kinase reaction buffer.
-
Add the purified Abl kinase or cell extract and ATP to initiate the reaction.
-
Incubate for 1 hour at 30°C (for purified kinase) or 37°C (for cell extract).
-
Wash the beads to remove the kinase and other reaction components.
-
Elute the phosphorylated substrate from the beads.
-
Analyze the eluted protein by SDS-PAGE and Western blotting using an anti-phosphotyrosine antibody to detect phosphorylation.[4]
Conclusion
Validating the activity of purified Abl kinase is a critical step in many research and drug discovery workflows. This compound serves as a reliable and well-characterized substrate for this purpose. The choice of assay methodology—radiometric, LC-MS, or solid-phase—will depend on the specific experimental needs, available equipment, and desired level of quantitative detail. While direct comparative kinetic data for all available substrates is limited, the protocols and data presented in this guide provide a solid foundation for establishing a robust and reproducible Abl kinase activity assay using this compound.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. Design of substrate-based BCR-ABL kinase inhibitors using the cyclotide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the intrinsic kinase activity and substrate specificity of c-Abl and Bcr-Abl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Wild-Type and Mutant Abl Kinase Phosphorylation Kinetics with Abltide
For researchers, scientists, and drug development professionals, understanding the kinetic nuances of Abl kinase, a key player in cellular signaling and a target in cancer therapy, is paramount. This guide provides an objective comparison of the phosphorylation kinetics of wild-type Abl and its clinically relevant mutants with the peptide substrate, Abltide.
This analysis is supported by a summary of key kinetic parameters, a detailed experimental protocol for assessing kinase activity, and a visual representation of the experimental workflow. The data presented here is crucial for interpreting the functional consequences of Abl mutations and for the development of next-generation kinase inhibitors.
Kinetic Performance: Wild-Type vs. Mutant Abl
The phosphorylation of the synthetic peptide substrate this compound (EAIYAAPFAKKK) is a widely accepted method for assaying the enzymatic activity of Abl kinase.[1][2] Mutations within the Abl kinase domain can significantly alter its catalytic efficiency. The following table summarizes the key kinetic parameters, Michaelis-Menten constant (Km) and catalytic rate (kcat), for wild-type Abl and a selection of its mutants.
| Enzyme | Km (ATP, µM) | kcat (min-1) | Catalytic Efficiency (kcat/Km) | Notes |
| Wild-Type Abl (unphosphorylated) | 53.2 ± 8.9 | 129.0 ± 31.5 | 2.42 | Baseline activity.[3] |
| Wild-Type Abl (phosphorylated) | - | 258.0 ± 52.2 | - | Activation loop phosphorylation increases catalytic rate.[3] |
| N368S Mutant (unphosphorylated) | - | No detectable activity | - | Mutation significantly impairs catalytic function.[3] |
| N368S Mutant (phosphorylated) | 110.3 ± 1.9 | 36.9 ± 17.6 | 0.33 | Phosphorylation rescues some activity, but it remains lower than wild-type. The mutation also shows a decreased affinity for ATP.[3] |
| T315I Mutant | - | Undetectable | - | A well-known "gatekeeper" mutation that confers resistance to inhibitors like imatinib and also shows reduced kinase activity in some assays.[1][4] |
| Y253F Mutant | - | Reduced | - | Associated with imatinib resistance and shows decreased kinase activity.[1] |
| E255K Mutant | - | Reduced | - | Another imatinib-resistant mutant with compromised kinase function.[1] |
| M351T Mutant | - | Undetectable | - | Imatinib-resistant mutation leading to a loss of detectable kinase activity.[1] |
| H396P Mutant | - | Comparable to Wild-Type | - | This mutant retains kinase activity similar to the wild-type enzyme.[1] |
Note: The kinetic parameters can vary between different experimental setups and purification methods. The data presented here is a synthesis from multiple sources to provide a comparative overview.
Experimental Protocol: In Vitro Abl Kinase Assay
This section details a representative solution-phase kinase assay for measuring the phosphorylation of this compound by wild-type or mutant Abl kinase. This protocol is based on methodologies described in the scientific literature.[5]
Materials:
-
Recombinant purified wild-type or mutant c-Abl kinase
-
This compound peptide substrate
-
Kinase Buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega) or Phos-tag™ SDS-PAGE reagents
-
384-well plates
-
Plate reader for luminescence detection or electrophoresis and Western blotting equipment
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture in a 384-well plate.
-
For a standard reaction, combine the following in each well:
-
1 µL of inhibitor or vehicle (e.g., 5% DMSO).
-
2 µL of diluted Abl kinase enzyme in kinase buffer.
-
2 µL of a mix containing this compound substrate and ATP in kinase buffer.
-
-
The final concentrations of ATP and this compound should be optimized based on the specific experiment (e.g., for Km determination, vary the substrate concentration). A common starting point is 5 µM ATP and 0.2 µg/µL this compound.
-
-
Kinase Reaction Incubation:
-
Incubate the reaction plate at room temperature for 60 minutes.
-
-
Detection of Phosphorylation:
-
Method A: ADP-Glo™ Kinase Assay [2]
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Record the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus the kinase activity.
-
-
Method B: Phos-tag™ SDS-PAGE and Western Blotting [1]
-
Stop the kinase reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products on a Phos-tag™ acrylamide gel, which specifically retards the migration of phosphorylated proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Perform a Western blot using an anti-phosphotyrosine antibody to detect the phosphorylated this compound. The band intensity corresponds to the level of phosphorylation.
-
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the in vitro kinase assay to compare the phosphorylation kinetics of wild-type and mutant Abl kinase.
Caption: Experimental workflow for comparing Abl kinase kinetics.
Signaling Pathway Context
The activity of Abl kinase is tightly regulated within the cell through a series of phosphorylation and protein-protein interactions. The diagram below provides a simplified overview of the Abl signaling pathway, highlighting the role of autophosphorylation and regulation by other kinases.
Caption: Simplified Abl kinase signaling pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ABL1 Kinase Enzyme System [promega.sg]
- 3. Mutation in Abl kinase with altered drug-binding kinetics indicates a novel mechanism of imatinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Dynamic Regulation of Abl Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
Abltide as a control substrate in kinase inhibitor profiling
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is a critical step in the development of robust and reliable kinase inhibitor profiling assays. Abltide, a well-established peptide substrate for the Abl family of tyrosine kinases, serves as a valuable tool in this process. This guide provides a comprehensive comparison of this compound with alternative substrates, supported by experimental data and detailed protocols, to aid in the selection of the most suitable reagents for your research needs.
Introduction to this compound
This compound is a synthetic peptide with the amino acid sequence KKGEAIYAAPFA-NH2, designed as an optimal substrate for Abl (Abelson) non-receptor tyrosine kinase and the oncogenic Bcr-Abl fusion protein. Its specificity and consistent performance have made it a widely used control substrate in biochemical assays for screening and characterizing inhibitors of Abl kinase activity. The phosphorylation of the tyrosine residue within the EAIY AAP motif by Abl kinase is the basis for its use in various assay formats.
Performance Comparison of Abl Kinase Substrates
The choice of substrate can significantly impact the outcome and reliability of a kinase inhibitor profiling campaign. While this compound is a popular choice, several alternatives exist, each with its own set of advantages and disadvantages. The following table summarizes the key performance characteristics of this compound compared to other commonly used substrates for Abl kinase.
| Substrate | Type | Key Characteristics | Advantages | Disadvantages |
| This compound | Synthetic Peptide | Sequence: KKGEAIYAAPFA-NH2. Well-defined, optimal substrate for Abl kinase. | High specificity, batch-to-batch consistency, suitable for various assay formats (e.g., ADP-Glo, HTRF). | May not fully recapitulate the complexity of in vivo protein substrates. |
| GST-CrkL | Recombinant Protein | Full-length Crk-like protein fused to Glutathione S-transferase. A known physiological substrate of Bcr-Abl. | More physiologically relevant than short peptides, can be used in pull-down assays. | Larger size may lead to steric hindrance, more complex to produce and purify, potential for non-specific interactions. |
| Poly(Glu, Tyr) | Random Polymer | A random copolymer of glutamic acid and tyrosine. | Inexpensive, can be used for a wide range of tyrosine kinases. | Lacks specificity, can lead to higher background signals, not representative of a physiological substrate. |
| Other Synthetic Peptides | Synthetic Peptide | Various sequences designed based on known Abl phosphorylation sites. | Can be optimized for specific assay requirements (e.g., solubility, affinity). | Performance can be highly sequence-dependent, may require extensive validation. |
Quantitative Data Summary
The following table presents a summary of key quantitative parameters for this compound in Abl kinase assays, compiled from various studies. It is important to note that these values can vary depending on the specific assay conditions and kinase construct used.
| Parameter | This compound | GST-CrkL | Notes |
| Km (ATP) | ~0.762 µM[1] | Not widely reported | The Michaelis constant for ATP, indicating the concentration at which the reaction rate is half of Vmax. |
| Km (Substrate) | Not widely reported | Not widely reported | The Michaelis constant for the substrate. |
| Vmax | ~32.5 pmol/µg x min[1] | Not widely reported | The maximum rate of the enzymatic reaction. |
| Dissociation Constant (KD) | ~69.9 µM[2] | Not widely reported | A measure of the affinity between the substrate and the kinase. |
| Z'-Factor | >0.7 (reported for ADP-Glo assays)[3] | Not widely reported | A statistical measure of assay quality, with values >0.5 considered excellent for high-throughput screening. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining high-quality data in kinase inhibitor profiling. Below are representative protocols for both biochemical and cell-based assays using this compound as a substrate.
Biochemical Kinase Assay: ADP-Glo™ Protocol
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[4][5][6]
Materials:
-
Abl Kinase (recombinant)
-
This compound (substrate)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (kinase inhibitors)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds in kinase buffer.
-
Kinase Reaction Setup:
-
Add 2.5 µL of test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing Abl kinase and this compound in kinase buffer. The final concentrations should be optimized for the specific kinase preparation and desired assay window.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for ATP for the kinase.
-
-
Kinase Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values by fitting the data to a dose-response curve.
Cell-Based Kinase Assay: NanoBRET™ Target Engagement Protocol
The NanoBRET™ Target Engagement Intracellular Kinase Assay measures the binding of a test compound to a target kinase in living cells.[4][7][8]
Materials:
-
Cells expressing a NanoLuc®-Abl kinase fusion protein
-
NanoBRET™ Kinase Tracer
-
Test compounds (kinase inhibitors)
-
Opti-MEM® I Reduced Serum Medium
-
White, non-binding surface 384-well plates
Procedure:
-
Cell Preparation:
-
Harvest cells expressing the NanoLuc®-Abl fusion protein and resuspend them in Opti-MEM®.
-
Dispense the cell suspension into the wells of a 384-well plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compounds.
-
Add the test compounds to the wells containing the cells.
-
Add the NanoBRET™ Tracer to all wells at a concentration optimized for the specific kinase target.
-
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Luminescence Measurement:
-
Add NanoBRET™ Nano-Glo® Substrate to all wells.
-
Measure the donor (NanoLuc®) and acceptor (Tracer) emission signals using a plate reader equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission/donor emission).
-
The displacement of the tracer by the test compound results in a decrease in the BRET signal.
-
Determine the IC₅₀ values by plotting the BRET ratio against the compound concentration.
-
Visualizing Kinase Signaling and Experimental Workflows
To further aid in the understanding of Abl kinase function and the experimental procedures used to study its inhibitors, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
This compound remains a robust and reliable control substrate for in vitro kinase inhibitor profiling of Abl kinase. Its well-defined nature and commercial availability in various formats make it a convenient choice for high-throughput screening and detailed kinetic studies. However, for investigations requiring a more physiological context, alternative substrates such as full-length recombinant proteins like GST-CrkL may be more appropriate. The selection of the optimal substrate will ultimately depend on the specific goals of the study, the assay technology employed, and the desired balance between throughput, physiological relevance, and cost. This guide provides the necessary information to make an informed decision and to design and execute successful Abl kinase inhibitor profiling experiments.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. Mapping the conformational energy landscape of Abl kinase using ClyA nanopore tweezers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ulab360.com [ulab360.com]
- 4. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
Proper Disposal of Abltide: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of the peptide Abltide is critical for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, from small-scale experimental residues to bulk quantities. Adherence to these protocols will help maintain a safe laboratory environment and ensure compliance with institutional and regulatory standards.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. All handling of solid this compound and concentrated solutions should be performed in a chemical fume hood to prevent inhalation of any aerosols.
II. This compound Waste Categorization and Disposal Procedures
This compound waste should be segregated into three main categories: solid waste, liquid waste, and contaminated laboratory supplies. Each category has a specific disposal pathway that must be followed.
Table 1: this compound Waste Disposal Summary
| Waste Category | Description | Disposal Procedure |
| Solid this compound Waste | Unused or expired lyophilized this compound powder. | Collect in a clearly labeled, sealed container designated for chemical waste. Arrange for pickup by a certified hazardous waste disposal service. Do not dispose of in regular trash. |
| Liquid this compound Waste | Solutions containing this compound, including experimental residues and stock solutions. | For solutions containing hazardous solvents, collect in a sealed, labeled container for chemical waste. For dilute, non-hazardous aqueous solutions, check institutional guidelines for potential sewer disposal after neutralization. |
| Contaminated Labware | Pipette tips, tubes, vials, gloves, and other disposable items contaminated with this compound. | Collect in a designated container for chemically contaminated solid waste. Sharps (needles, blades) must be placed in a puncture-proof sharps container.[1] |
III. Step-by-Step Disposal Protocols
-
Collection: Carefully sweep or transfer any solid this compound waste into a designated, robust, and sealable container. This container should be clearly labeled as "Hazardous Chemical Waste" and "Solid Peptide Waste: this compound".
-
Storage: Store the sealed container in a designated and secure hazardous waste accumulation area within the laboratory, away from incompatible materials.
-
Disposal: Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Waste Segregation:
-
Aqueous Solutions: For dilute aqueous solutions of this compound that do not contain other hazardous chemicals, consult your local and institutional regulations. Some institutions may permit drain disposal after pH neutralization, provided the concentration is very low and it is not harmful to aquatic life.[2] However, the most prudent approach is to treat all peptide solutions as chemical waste.
-
Organic Solvent Solutions: Any this compound solution containing organic solvents or other hazardous chemicals must be collected as hazardous liquid waste.
-
-
Collection: Pour the liquid waste into a designated, leak-proof, and sealable container. Use a funnel to avoid spills. The container must be compatible with the solvents used and clearly labeled with "Hazardous Chemical Waste," the name "this compound," and a list of all chemical components and their approximate concentrations.
-
Storage: Store the sealed liquid waste container in a secondary containment bin within a designated hazardous waste storage area.
-
Disposal: Schedule a pickup with your institution's EHS or a certified hazardous waste disposal company.
-
Non-Sharps Waste:
-
Collect all non-sharp disposable items contaminated with this compound (e.g., gloves, pipette tips, paper towels, vials) in a designated, leak-proof container or a durable plastic bag lined with a biohazard or chemical waste symbol as appropriate.[1]
-
The container should be clearly labeled as "Chemically Contaminated Solid Waste" and specify the contaminant as "this compound."
-
-
Sharps Waste:
-
All sharps (e.g., needles, syringes, scalpels, broken glass) contaminated with this compound must be placed immediately into a designated, puncture-resistant sharps container.[1]
-
The sharps container should be labeled with "Chemically Contaminated Sharps" and "this compound."
-
-
Disposal: Once the containers are full, seal them and arrange for their collection by your institution's hazardous waste management service.
IV. This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of different forms of this compound waste.
V. Emergency Procedures for Spills
In the event of an this compound spill, the following steps should be taken immediately:
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues and the laboratory supervisor.
-
Assess the Spill: Determine the nature and extent of the spill. If the spill is large or involves volatile hazardous solvents, contact your institution's EHS for an emergency response.
-
Contain the Spill: For small spills, use a chemical spill kit to contain and absorb the material.
-
Clean Up:
-
Solid Spills: Carefully sweep the solid material into a designated waste container.
-
Liquid Spills: Use absorbent pads to soak up the liquid. Place the used pads into a sealed bag or container.
-
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution, and dispose of all cleaning materials as hazardous waste.
-
Report: Document the spill and the cleanup procedure according to your institution's policies.
By following these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and waste disposal guidelines, as they may contain additional requirements.
References
Personal protective equipment for handling Abltide
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling, storage, and disposal of Abltide, a key peptide substrate in Abl kinase research. Adherence to these guidelines is essential to ensure laboratory safety and maintain the integrity of this research material.
Personal Protective Equipment (PPE)
When handling this compound, especially in its lyophilized powder form, appropriate personal protective equipment must be worn to prevent inhalation, ingestion, or skin contact. The recommended PPE is outlined below.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must meet ANSI Z87.1 standards. |
| Hand Protection | Disposable Nitrile Gloves | Inspect before use and change immediately if contaminated. |
| Body Protection | Laboratory Coat | To be worn over personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of the lyophilized powder. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for the stability and performance of this compound.
Reconstitution of Lyophilized Powder
This compound is typically supplied as a lyophilized powder. To reconstitute, use a sterile, high-purity solvent such as sterile water or a buffer appropriate for your experimental setup. Gently vortex to dissolve the powder completely.
Storage Conditions
Storage conditions for this compound are critical to maintain its activity.
| Form | Storage Temperature | Shelf Life |
| Lyophilized Powder | 4°C | Up to 2 years |
| Reconstituted Solution | -20°C | Up to 6 months |
| Reconstituted Solution | -80°C | Up to 6 months[1] |
Note: To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted solution into single-use volumes.[1]
Disposal Plan
All materials contaminated with this compound, including used vials, pipette tips, and gloves, should be disposed of in accordance with local, state, and federal regulations for chemical waste. As the toxicological properties of this compound have not been thoroughly investigated, it is prudent to handle it as a potentially hazardous substance.[2] For spills, cover the area with a suitable absorbent material, sweep up, and place in an appropriate container for disposal.[2]
Experimental Protocols
In Vitro Abl Kinase Assay
This protocol is a general guideline for an in vitro kinase assay using this compound as a substrate. Specific conditions may need to be optimized for individual experiments.
Materials:
-
Recombinant Abl kinase
-
This compound peptide substrate
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)[1]
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (or similar detection reagent)
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, Abl kinase, and the test compound (inhibitor or vehicle control).
-
Add the this compound substrate to the reaction mixture. A common concentration to start with is 0.2 µg/µl.
-
Initiate the kinase reaction by adding ATP. A typical starting concentration is 5 µM.
-
Incubate the reaction at 30°C for a specified time, for example, 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.
-
Luminescence is then measured, which correlates with the amount of ADP produced and thus the kinase activity.
Quantitative Data
The following table summarizes typical concentrations and conditions used in an in vitro Abl kinase assay with this compound.
| Parameter | Value | Reference |
| This compound Concentration | 0.2 µg/µl | Promega |
| ATP Concentration | 5 µM | Promega |
| Incubation Time | 60 minutes | Promega |
| Incubation Temperature | 30°C | [1] |
Signaling Pathway and Experimental Workflow
Abl Kinase Signaling Pathway
Abl kinase is a non-receptor tyrosine kinase that plays a role in cell differentiation, division, adhesion, and stress response.[3] Its dysregulation is implicated in several cancers, most notably Chronic Myeloid Leukemia (CML) due to the Bcr-Abl fusion protein. The following diagram illustrates a simplified signaling cascade initiated by activated Abl kinase.
References
- 1. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Mechanisms of Activation of Abl Family Kinases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
